2-(Dichloromethyl)-4-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dichloromethyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXLGGDPMVAAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523377 | |
| Record name | 2-(Dichloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88237-12-1 | |
| Record name | 2-(Dichloromethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dichlorinated Methylpyridines for Researchers, Scientists, and Drug Development Professionals
A comprehensive review of available data indicates that the specific isomer 2-(Dichloromethyl)-4-methylpyridine is not a readily available or well-documented compound in current chemical literature and databases. Extensive searches for a registered CAS number for this specific molecule have been unsuccessful, precluding the retrieval of detailed experimental and technical data.
This guide will therefore focus on closely related and structurally significant isomers for which substantial scientific information is available: 2,6-Dichloro-4-methylpyridine and 2-(Dichloromethyl)pyridine . These compounds are of interest to researchers in medicinal chemistry and drug development due to their utility as versatile building blocks in the synthesis of complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of the selected dichlorinated methylpyridine isomers is presented below. These properties are crucial for understanding their behavior in chemical reactions and biological systems.
| Property | 2,6-Dichloro-4-methylpyridine | 2-(Dichloromethyl)pyridine |
| CAS Number | 39621-00-6[1] | 4377-35-9[2] |
| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₅Cl₂N[2] |
| Molecular Weight | 162.02 g/mol [1] | 162.01 g/mol [2] |
| Appearance | Solid | Liquid |
| Boiling Point | Not available | 214.3±25.0 °C at 760 mmHg |
| Melting Point | Not available | Not available |
| Density | Not available | 1.3±0.1 g/cm³ |
| Flash Point | Not available | 103.6±8.8 °C |
| InChI Key | GTHRJKYVJZJPCF-UHFFFAOYSA-N | FOXDMOFYUBDIFD-UHFFFAOYSA-N[2] |
| SMILES | CC1=CC(Cl)=NC(Cl)=C1[1] | C1=CC=NC(=C1)C(Cl)Cl[2] |
Synthesis and Experimental Protocols
The synthesis of dichlorinated pyridine derivatives is a critical aspect of their application in research and development. Below are outlined general synthetic approaches and a representative experimental protocol.
General Synthetic Strategies
The synthesis of dichloromethylpyridines can be approached through several routes, primarily involving the chlorination of methylpyridine precursors.
-
Chlorination of Lutidines: The direct chlorination of lutidine (dimethylpyridine) isomers is a common method. For instance, the chlorination of 2,6-lutidine can be a pathway to introduce chlorine atoms onto the methyl groups.[3] A patented method describes the preparation of 2,6-dichloromethylpyridine hydrochloride starting from 2,6-lutidine.[4][5] This multi-step process involves oxidation of the methyl groups, followed by reduction and subsequent chlorination with an agent like thionyl chloride.[4][5]
-
Reaction with Carbon Tetrachloride: Another synthetic approach involves the reaction of pyridine with carbon tetrachloride in the presence of a catalyst. A method for synthesizing 3-dichloromethylpyridine utilizes ferrous (II) bromide as a catalyst in a reaction with pyridine, carbon tetrachloride, and methanol.[6]
The following diagram illustrates a generalized workflow for the synthesis of dichloromethylpyridines from a lutidine precursor.
Caption: Generalized synthetic workflow for dichloromethylpyridine derivatives.
Example Experimental Protocol: Synthesis of 2,6-Dichloromethylpyridine Hydrochloride
The following protocol is a summarized representation based on patented synthesis methods.[4][5]
Step 1: Oxidation of 2,6-Lutidine
-
In a reaction vessel, 2,6-lutidine is dissolved in water.
-
The solution is heated to approximately 75-80°C.
-
Potassium permanganate is added portion-wise while maintaining the temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is acidified (e.g., with hydrochloric acid) and cooled to yield 2,6-pyridinedicarboxylic acid.[4][5]
Step 2: Esterification
-
The resulting 2,6-pyridinedicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form dimethyl 2,6-pyridinedicarboxylate.
Step 3: Reduction
-
The dimethyl ester is then reduced to 2,6-pyridinedimethanol using a suitable reducing agent.
Step 4: Chlorination
-
The final step involves the reaction of 2,6-pyridinedimethanol with a chlorinating agent, such as thionyl chloride, to yield the target product, 2,6-dichloromethylpyridine hydrochloride.[4]
Applications in Drug Development and Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in modern drug design, with a significant number of FDA-approved drugs containing these heterocycles. Dichlorinated methylpyridines serve as important intermediates in the synthesis of these pharmaceutically active molecules.
The presence of chlorine atoms and a reactive dichloromethyl group provides multiple sites for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening. The pyridine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events.
The following diagram illustrates the central role of dichlorinated methylpyridines as building blocks in the drug discovery process.
Caption: Role of dichlorinated methylpyridines in drug discovery.
Safety and Handling
Dichlorinated pyridine derivatives are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
General Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause serious eye damage.
-
May cause respiratory irritation.
Recommended Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In case of exposure, it is critical to seek immediate medical attention. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.
Conclusion
While the specific isomer this compound is not well-documented, its close relatives, such as 2,6-Dichloro-4-methylpyridine and 2-(Dichloromethyl)pyridine, are valuable reagents in organic synthesis and medicinal chemistry. Their versatile reactivity makes them important starting materials for the development of novel pharmaceuticals and other specialty chemicals. Researchers working with these compounds should adhere to strict safety protocols due to their hazardous nature. Further research into the synthesis and properties of less common isomers could open new avenues in drug discovery and materials science.
References
- 1. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. 2-(Dichloromethyl)pyridine | C6H5Cl2N | CID 78083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]
Navigating the Ambiguous Landscape of 2-(Dichloromethyl)-4-methylpyridine: A Technical Overview of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the physical properties, experimental protocols, and synthesis of pyridine derivatives related to the target compound, 2-(Dichloromethyl)-4-methylpyridine. Extensive database searches have revealed a significant challenge in obtaining specific experimental data and even a unique Chemical Abstracts Service (CAS) number for this compound itself. The available information is often associated with isomeric compounds or those with similar but distinct structures. This guide, therefore, presents a comprehensive overview of the physical properties of closely related and commercially available dichlorinated and chloromethylated methylpyridines. By providing this comparative data, we aim to offer a valuable resource for researchers working with these classes of compounds, while highlighting the critical importance of precise compound identification in experimental design and data interpretation.
The Challenge of Isomeric Ambiguity
The precise substitution pattern of functional groups on the pyridine ring dramatically influences the compound's physical and chemical properties. In the case of "this compound," the placement of the dichloromethyl group at the 2-position and the methyl group at the 4-position defines a specific isomer. However, searches for this exact compound have not yielded a dedicated CAS number or a consistent set of experimentally determined physical properties. Instead, the literature and chemical supplier databases provide data for several related isomers, including:
-
2,5-Dichloro-4-methylpyridine (CAS: 886365-00-0)
-
2,6-Dichloro-4-methylpyridine (CAS: 39621-00-6)
-
2,4-Dichloro-5-methylpyridine (CAS: 56961-78-5)
-
2-(Dichloromethyl)pyridine (CAS: 4377-35-9) - Lacking the 4-methyl group.
This ambiguity underscores the necessity for rigorous analytical characterization (e.g., NMR, mass spectrometry) to confirm the identity of any synthesized or procured material purported to be this compound.
Physical Properties of Related Dichloromethylpyridine Derivatives
To provide a useful reference, the following table summarizes the available physical property data for closely related dichlorinated and chloromethylated methylpyridines. It is crucial to reiterate that these values are not for this compound and should be used as comparative estimates with caution.
| Property | 2,5-Dichloro-4-methylpyridine | 2,6-Dichloro-4-methylpyridine | 2-(Dichloromethyl)pyridine |
| CAS Number | 886365-00-0[1] | 39621-00-6[2][3] | 4377-35-9[4][5] |
| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₅Cl₂N[2] | C₆H₅Cl₂N[4] |
| Molecular Weight | 162.02 g/mol [1] | 162.02 g/mol [3] | 162.017 g/mol [5] |
| Boiling Point | Not available | Not available | 214.3 ± 25.0 °C at 760 mmHg[5] |
| Melting Point | Not available | Not available | Not available[5] |
| Density | Not available | Not available | 1.3 ± 0.1 g/cm³[5] |
| Solubility | Not available | Not available | Not available |
Note: The lack of comprehensive experimental data for even these more common isomers highlights a broader gap in the detailed characterization of many substituted pyridine derivatives.
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not available, standard methodologies for determining the physical properties of organic compounds are well-established. Researchers seeking to characterize this compound would employ the following techniques:
-
Melting Point: Determined using a calibrated melting point apparatus. The sample is slowly heated, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Boiling Point: Measured at a specific pressure using distillation apparatus. For small sample sizes, micro-boiling point determination methods can be utilized.
-
Density: Can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.
-
Solubility: Qualitatively assessed by observing the dissolution of the compound in a range of solvents (e.g., water, ethanol, dichloromethane, acetone) at a given temperature. Quantitative solubility can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.
Synthesis of Related Pyridine Derivatives: A Representative Workflow
The synthesis of substituted pyridines often involves multi-step reaction sequences. While a specific, validated synthesis for this compound is not readily found in the literature, a general approach might involve the chlorination of a suitable precursor. For illustrative purposes, a documented synthesis of 2-(dichloromethyl)pyridine from 2-(trichloromethyl)pyridine is presented below.[6]
Experimental Protocol: Synthesis of 2-(Dichloromethyl)pyridine [6]
To a solution of 2-(trichloromethyl)pyridine in acetonitrile, iron(II) chloride is added. The reaction mixture is heated at 82°C for 30 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield 2-(dichloromethyl)pyridine.
Conclusion and Recommendations
The investigation into the physical properties of this compound reveals a significant data gap in the scientific literature and commercial databases. This lack of specific information, including a dedicated CAS number, poses a challenge for researchers in the fields of medicinal chemistry, materials science, and drug development.
It is strongly recommended that any work involving this compound begins with unambiguous synthesis and rigorous characterization to confirm its identity. The data provided for related isomers should be used as a preliminary guide only. Further research to synthesize and characterize this compound and its isomers would be a valuable contribution to the field of heterocyclic chemistry.
References
- 1. scbt.com [scbt.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 2-(Dichloromethyl)pyridine | C6H5Cl2N | CID 78083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Dichloromethyl)pyridine | CAS#:4377-35-9 | Chemsrc [chemsrc.com]
- 6. 2-(dichloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research for "2-(Dichloromethyl)-4-methylpyridine" did not yield specific, in-depth technical data in publicly available scientific literature. This guide therefore focuses on the closely related and better-documented compound, 2-(Chloromethyl)-4-methylpyridine , and provides general information on the synthesis of dichloromethylpyridines. The information should be interpreted with this distinction in mind.
Chemical Structure and Properties
Chemical Name: 2-(Chloromethyl)-4-methylpyridine
CAS Number: 38198-16-2
Molecular Formula: C₇H₈ClN
Molecular Weight: 141.60 g/mol
The chemical structure consists of a pyridine ring substituted with a chloromethyl group at position 2 and a methyl group at position 4.
Table 1: Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine
| Property | Value |
| Molecular Weight | 141.60 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Density | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthesis and Experimental Protocols
Synthesis of 2-(Chloromethyl)-4-methylpyridine
A documented method for the synthesis of 2-(chloromethyl)-4-methylpyridine involves the reaction of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride.[1]
Experimental Protocol:
-
A mixture of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol), thionyl chloride (6.66 mmol), and methylene chloride (10 mL) is stirred under reflux for 5 minutes.[1]
-
The reaction solution is then allowed to cool to room temperature and concentrated under reduced pressure.[1]
-
The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.[1]
-
The organic layer is separated and purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product.[1]
Yield: 72.1%[1]
Logical Workflow for the Synthesis of 2-(Chloromethyl)-4-methylpyridine:
Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine.
General Synthesis of Dichloromethylpyridines
Quantitative Data
Spectroscopic data is crucial for the identification and characterization of chemical compounds.
Table 2: ¹H-NMR Data for 2-(Chloromethyl)-4-methylpyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 2.37 | s | 3H | -CH₃ | [1] |
| 4.72 | s | 2H | -CH₂Cl | [1] |
| 7.20 | d, J=5.2 Hz | 1H | Pyridine ring proton | [1] |
| 7.38 | s | 1H | Pyridine ring proton | [1] |
| 8.40 | d, J=5.2 Hz | 1H | Pyridine ring proton | [1] |
Solvent: DMSO-d₆[1]
Applications in Drug Development
While there is no specific information on the application of this compound in drug development, related chlorinated pyridine derivatives are important intermediates in the synthesis of various pharmaceuticals. For instance, compounds like 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine are utilized in the synthesis of proton pump inhibitors such as dexlansoprazole, which are used to treat gastroesophageal reflux disease (GERD).[4] The reactivity of the chloromethyl group allows for its use as a building block to introduce the pyridine moiety into larger, more complex molecules with potential biological activity.[5]
Potential Role as a Pharmaceutical Intermediate:
Caption: General role of chlorinated pyridines in API synthesis.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research on similar pyridine-containing compounds has explored their potential as anti-trypanosomatid agents and their interactions with various biological targets.[6] However, any potential biological effects of the specific title compound remain uninvestigated.
Conclusion
This technical guide provides a summary of the available information on 2-(chloromethyl)-4-methylpyridine, a close structural analog of the requested this compound. While a detailed synthesis protocol and some quantitative data for the monochlorinated compound are available, there is a significant lack of information for the dichlorinated counterpart. Further research is required to elucidate the synthesis, properties, and potential applications, particularly in the field of drug development, of this compound. Researchers interested in this molecule may need to perform exploratory synthesis and characterization based on general methods for the chlorination of methylpyridines.
References
- 1. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 5. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(dichloromethyl)-4-methylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details three core synthetic strategies: direct free-radical chlorination, chlorination via a pyridine N-oxide intermediate, and partial reduction of a trichloromethyl precursor. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.
Direct Free-Radical Chlorination of 4-Methylpyridine Derivatives
Direct free-radical chlorination of the methyl group at the 2-position of a 4-methylpyridine derivative is a straightforward approach to obtaining this compound. However, this method often yields a mixture of mono-, di-, and trichlorinated products, necessitating careful control of reaction conditions to achieve the desired selectivity.
A prominent example of this pathway is the chlorination of 2-chloro-4-methylpyridine. The presence of the chloro group at the 2-position can influence the reactivity of the methyl group, but the fundamental principle of free-radical substitution remains the same.
Experimental Protocol: Free-Radical Chlorination of 2-Chloro-4-methylpyridine[1]
Materials:
-
2-Chloro-4-methylpyridine (100 g, 784.3 mmol)
-
Water (100.0 g)
-
2,2'-Azobisisobutyronitrile (AIBN) (1.0 g)
-
Chlorine gas
-
Basic solution (e.g., sodium hydroxide solution)
Procedure:
-
A mixture of 2-chloro-4-methylpyridine and water is charged into a reaction vessel.
-
The mixture is stirred and heated to 65°C.
-
AIBN is added to the mixture.
-
After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67°C.
-
During the reaction, a basic solution is added to neutralize the hydrogen chloride and/or hydrochloride salts that are formed.
-
The reaction progress is monitored by gas chromatography to determine the relative amounts of starting material and chlorinated products.
Quantitative Data
The following table summarizes the product distribution from a representative experiment of the free-radical chlorination of 2-chloro-4-methylpyridine.[1]
| Compound | Percentage in Product Mixture (%) |
| 2-Chloro-4-methylpyridine (unreacted) | 19.2 |
| 2-Chloro-4-(monochloromethyl)pyridine | 62.5 |
| 2-Chloro-4-(dichloromethyl)pyridine | 16.5 |
| 2-Chloro-4-(trichloromethyl)pyridine | 0.4 |
Logical Relationship Diagram
Synthesis via a Pyridine N-Oxide Intermediate
This pathway involves the initial oxidation of 4-methylpyridine to its N-oxide, which activates the methyl group at the 2-position towards chlorination. This method can offer greater selectivity compared to direct chlorination of the parent pyridine. The synthesis proceeds in two main stages: N-oxidation and subsequent chlorination.
Experimental Protocol: Synthesis of 4-Methylpyridine-N-oxide[2]
Materials:
-
4-Methylpyridine (10 g)
-
Dichloromethane (100 ml)
-
m-Chloroperoxybenzoic acid (m-CPBA) (27.8 g)
-
Water
Procedure:
-
4-Methylpyridine is dissolved in dichloromethane and the solution is cooled to 0-5°C.
-
m-Chloroperoxybenzoic acid is added portion-wise at 0°C.
-
The reaction mixture is stirred at 20-25°C for 24 hours.
-
The reaction is monitored by TLC until the m-CPBA is completely consumed.
-
The reaction mixture is concentrated, and water is added.
-
The pH is adjusted to 4-5, and the mixture is stirred for 2-3 hours.
-
The aqueous solution is filtered, concentrated, and dried to yield 4-methylpyridine-N-oxide.
Experimental Protocol: Chlorination of Pyridine-N-oxides to Chloromethylpyridines
Materials:
-
Pyridine-N-oxide derivative
-
Dichloromethane
-
Triphosgene
-
Diisopropylamine
Procedure:
-
A solution of the pyridine-N-oxide in dichloromethane is cooled to -20°C.
-
A stock solution of triphosgene in dichloromethane is added dropwise, followed by the dropwise addition of diisopropylamine in dichloromethane over 1 hour at -20°C.
-
The reaction mixture is slowly brought to room temperature and stirred for an additional 45 minutes.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is basified and extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to yield the chloromethylpyridine.
Quantitative Data
The following table presents data for the synthesis of 2-chloromethylpyridine from 2-methylpyridine-N-oxide, which serves as an illustrative example of the N-oxide pathway's efficiency for monochlorination.
| Starting Material | Chlorinating Agent | Product | Yield (%) |
| 2-Methylpyridine-N-oxide | Triphosgene/DIPEA | 2-Chloromethylpyridine | 90 |
Signaling Pathway Diagram
Partial Reduction of 2-(Trichloromethyl)-4-methylpyridine
This pathway involves the synthesis of 2-(trichloromethyl)-4-methylpyridine followed by a controlled partial reduction to the desired 2-(dichloromethyl) product. This method can potentially offer high selectivity for the dichlorinated compound if the reduction can be effectively controlled.
Experimental Protocol: Synthesis of 2-(Trichloromethyl)pyridine (Generalizable)
While a specific protocol for the 4-methyl derivative is not detailed, the synthesis of 2-(trichloromethyl)pyrimidines provides a relevant analogous procedure that can be adapted.[2] This typically involves an acylation/cyclization-chlorination process. A more direct approach would be the exhaustive chlorination of 4-methylpyridine or 2-chloro-4-methylpyridine under more forcing conditions than those described for the partial chlorination.
Experimental Protocol: Partial Reduction of 2-(Trichloromethyl)pyridine (Analogous)
A general method for the partial reduction of trichloromethyl groups on a pyridine ring is not well-documented. However, various reducing agents could be explored, such as tin(II) chloride or other mild reducing agents, with careful monitoring of the reaction to prevent over-reduction to the monochloromethyl or methyl group.
Quantitative Data
Due to the limited availability of specific experimental data for the synthesis and partial reduction of 2-(trichloromethyl)-4-methylpyridine, a quantitative data table for this pathway is not provided. Further research would be required to establish reliable yield and purity data.
Logical Relationship Diagram
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges. Direct free-radical chlorination offers a direct route but may suffer from a lack of selectivity. The use of a pyridine N-oxide intermediate can improve selectivity for the initial chlorination step. The partial reduction of a trichloromethyl precursor presents a potentially highly selective route, although it requires further development to establish reliable protocols. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. This guide provides the foundational information necessary for researchers to select and implement a suitable synthetic strategy for obtaining this compound.
References
Spectroscopic Analysis of 2-(Dichloromethyl)-4-methylpyridine: A Technical Guide
Disclaimer: Publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for 2-(Dichloromethyl)-4-methylpyridine is not currently available. The data presented in this guide is predictive, based on established principles of spectroscopic analysis and data from structurally analogous compounds. This guide is intended for research and informational purposes and should not be used as a substitute for experimental verification.
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, targeting researchers, scientists, and professionals in drug development. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Additionally, it outlines standard experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.6 | Doublet | 1H | H6 |
| ~ 7.5 | Doublet | 1H | H5 |
| ~ 7.3 | Singlet | 1H | H3 |
| ~ 6.8 | Singlet | 1H | -CHCl₂ |
| ~ 2.4 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 | C2 |
| ~ 150 | C6 |
| ~ 148 | C4 |
| ~ 125 | C5 |
| ~ 122 | C3 |
| ~ 70 | -CHCl₂ |
| ~ 21 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2900 | Medium | Aliphatic C-H Stretch |
| 1600-1580 | Strong | C=C Aromatic Ring Stretch |
| 1500-1400 | Strong | C=C Aromatic Ring Stretch |
| 850-750 | Strong | C-H Aromatic Out-of-Plane Bend |
| 800-600 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 175/177/179 | High | [M]⁺ (Molecular Ion) with isotopic pattern for 2 Cl atoms |
| 140/142 | Medium | [M-Cl]⁺ |
| 105 | Medium | [M-CHCl₂]⁺ |
| 91 | Strong | [C₆H₅N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrument and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the prepared sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Solubility of 2-(Dichloromethyl)-4-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2-(Dichloromethyl)-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative assessments, and detailed experimental protocols for determining its solubility in various organic solvents.
Physicochemical Properties and Predicted Solubility
Understanding the structural features of this compound is crucial for predicting its solubility. The molecule consists of a pyridine ring, which imparts a degree of polarity due to the nitrogen atom's lone pair of electrons. The methyl group is nonpolar, while the dichloromethyl group introduces significant polarity and the potential for hydrogen bonding.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit solubility in a range of organic solvents.[1][2] Its solubility is expected to be higher in polar aprotic and protic solvents compared to nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen atom and the dichloromethyl group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | Can engage in dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | Limited interaction with the nonpolar hydrocarbon portions of the molecule. The polar groups will hinder dissolution.[3] |
| Chlorinated | Dichloromethane, Chloroform | High | Similarities in the chloro-functional group suggest favorable interactions. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are common methods employed in pharmaceutical and chemical research.[4]
2.1. Gravimetric Method (Thermodynamic Solubility)
This is a conventional and accurate method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.
-
Quantification: A known aliquot of the clear supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.
-
Determination of Mass: The container with the dried residue is weighed, and the mass of the dissolved solid is calculated.
-
Calculation of Solubility: Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.
2.2. High-Throughput Screening (HTS) Method (Kinetic Solubility)
This method is suitable for rapid screening of solubility in multiple solvents.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in the test solvents using automated liquid handling systems in a microplate format.
-
Precipitation Detection: The formation of precipitate is monitored over time using techniques such as nephelometry (light scattering) or UV/Vis spectroscopy.
-
Solubility Determination: The solubility is defined as the highest concentration at which no precipitation is observed.
2.3. Spectroscopic Method
This method is useful when the compound has a distinct chromophore.
Methodology:
-
Calibration Curve: A calibration curve is generated by preparing a series of standard solutions of known concentrations of this compound in the chosen solvent and measuring their absorbance at a specific wavelength (λmax).
-
Saturated Solution Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method.
-
Measurement: After filtration or centrifugation to remove undissolved solid, the clear supernatant is diluted with a known factor of the solvent. The absorbance of the diluted solution is measured.
-
Calculation of Solubility: The concentration of the saturated solution is determined from the calibration curve, taking the dilution factor into account.
Visualizing Experimental and Logical Workflows
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of a compound using the gravimetric method.
Diagram 2: Relationship Between Solvent Polarity and Predicted Solubility
Caption: A diagram illustrating the "like dissolves like" principle for the predicted solubility of this compound in solvents of varying polarity.
Conclusion
References
Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 2-(Dichloromethyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-(Dichloromethyl)-4-methylpyridine (CAS No. 88237-12-1). Due to the limited availability of specific safety data for this compound, this guide employs a precautionary "read-across" approach, leveraging information from structurally similar and potentially more hazardous chlorinated and methylated pyridines. Researchers must handle this compound with the utmost care, assuming a high hazard potential until specific toxicological data becomes available.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are its potential for corrosivity, acute toxicity, and severe irritation.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Corrosive to metals | Category 1 | H290: May be corrosive to metals. |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Note: This classification is inferred from structurally related compounds and should be treated as a preliminary assessment.
Potential Health Effects
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Inhalation: May cause respiratory irritation, with potential for more severe damage.[1]
-
Ingestion: Anticipated to be toxic if swallowed.[1]
-
Skin Contact: Expected to be corrosive, causing severe burns.[2] Toxic effects upon dermal absorption are also a significant concern.[1]
-
Eye Contact: Poses a high risk of serious and potentially irreversible eye damage.[2]
Safe Handling and Storage
A stringent set of safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Work should be conducted exclusively in a well-ventilated chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Flame-retardant and antistatic protective clothing should be considered.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]
Handling Procedures:
-
Avoid all personal contact with the substance.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Store in a locked-up and secure area.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols (Illustrative)
a) Skin Corrosion/Irritation Assessment (In Vitro Model):
This protocol is based on the principles of the OECD Test Guideline 431 for in vitro skin corrosion.
-
Test System: A reconstituted human epidermis (RhE) model is used.
-
Procedure:
-
A small amount of the test chemical is applied topically to the surface of the RhE tissue.
-
The exposure period is typically 3 minutes and 1 hour.
-
After exposure, the tissue is thoroughly rinsed.
-
Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.
-
-
Interpretation: A reduction in cell viability below a certain threshold after a specific exposure time indicates the potential for skin corrosion.[2]
b) Acute Oral Toxicity Assessment (Up-and-Down Procedure):
This protocol is based on the principles of the OECD Test Guideline 425 for acute oral toxicity.
-
Test System: Typically, a small number of female rodents are used.
-
Procedure:
-
A single animal is dosed with the test substance at a starting dose level.
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
This sequential dosing continues until the criteria for stopping the test are met.
-
-
Interpretation: The results are used to estimate the LD50 (the dose that is lethal to 50% of the test population), which provides a measure of the acute oral toxicity.
Visualizations
The following diagrams illustrate key logical relationships in handling and assessing the hazards of chemical compounds like this compound.
Conclusion
While specific toxicological and safety data for this compound are not extensively documented, a precautionary approach based on structurally similar compounds is essential for ensuring the safety of all personnel. It is imperative that researchers and drug development professionals treat this compound as highly hazardous, implementing stringent safety protocols and engineering controls to minimize the risk of exposure. Further research into the specific toxicological properties of this compound is strongly encouraged to refine these safety recommendations.
References
An In-depth Technical Guide to 2-(Dichloromethyl)-4-methylpyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Dichloromethyl)-4-methylpyridine, a pyridine derivative of interest in organic synthesis and potentially in the development of novel chemical entities. Due to the limited direct literature on this specific compound, this document synthesizes information from closely related analogues to present a predictive yet thorough resource. The guide covers its chemical properties, proposed synthesis methodologies with detailed experimental protocols for analogous reactions, and its potential applications, particularly as a chemical intermediate. All quantitative data for related compounds is presented in structured tables for comparative analysis. Furthermore, key synthetic pathways are visualized using logical diagrams to facilitate understanding.
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogenated methyl groups onto the pyridine ring can significantly alter the molecule's chemical reactivity and biological activity, making such compounds valuable intermediates in medicinal chemistry and materials science. This compound is one such derivative, offering a potential building block for more complex molecules. This guide aims to provide a detailed technical overview of this compound, addressing its discovery, history, chemical properties, synthesis, and applications.
A Note on Available Data: Direct scientific literature and historical records specifically detailing the discovery and development of this compound are scarce. Therefore, this guide leverages data from structurally similar compounds, such as 2-(chloromethyl)-4-methylpyridine, 2-(dichloromethyl)pyridine, and other chlorinated picolines, to infer its properties and potential synthetic routes. This approach provides a robust framework for researchers and chemists working with or considering the use of this molecule.
Chemical and Physical Properties
| Property | 2-(Dichloromethyl)pyridine[1] | 2-(Chloromethyl)-4-methylpyridine | 4-(Dichloromethyl)-2-methyl-pyridine |
| CAS Number | 4377-35-9 | 38198-16-2 | 88237-08-5 |
| Molecular Formula | C₆H₅Cl₂N | C₇H₈ClN | C₇H₇Cl₂N |
| Molecular Weight | 162.02 g/mol | 141.60 g/mol | 176.04 g/mol |
| Boiling Point | Not available | Not available | Not available |
| Melting Point | Not available | Not available | Not available |
| Density | Not available | Not available | Not available |
Synthesis of this compound
A likely synthetic route to this compound involves the chlorination of a suitable precursor. Two plausible pathways are outlined below.
Pathway A: Chlorination of 2-(Chloromethyl)-4-methylpyridine
This approach involves the further chlorination of commercially available or synthesized 2-(chloromethyl)-4-methylpyridine. Radical chlorination is a common method for achieving such transformations.
Caption: Proposed synthesis of this compound via chlorination of 2-(chloromethyl)-4-methylpyridine.
Pathway B: Direct Chlorination of 2,4-Dimethylpyridine (2,4-Lutidine)
Direct chlorination of 2,4-dimethylpyridine offers another potential route. This reaction would likely proceed in a stepwise manner, with the initial formation of monochlorinated species followed by dichlorination. Controlling the reaction conditions would be crucial to favor the desired product.
Caption: Proposed synthesis of this compound from 2,4-dimethylpyridine.
Experimental Protocols (Analogous Reactions)
While a specific protocol for the synthesis of this compound is not documented, the following experimental procedures for analogous chlorinations of pyridine derivatives can serve as a valuable starting point for methodology development.
General Protocol for Radical Chlorination of a Methylpyridine Derivative
This protocol is adapted from general procedures for the side-chain chlorination of alkyl-substituted aromatic compounds.
Materials:
-
2-(Chloromethyl)-4-methylpyridine (or 2,4-Dimethylpyridine)
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride, benzene, or chlorobenzene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Purification apparatus (e.g., silica gel column chromatography or distillation setup)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve the starting methylpyridine derivative (1 equivalent) in the anhydrous solvent.
-
Addition of Reagents: Add the chlorinating agent (1-2 equivalents for dichlorination) and a catalytic amount of the radical initiator to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time will vary depending on the substrate and reagents used.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or distillation to obtain the desired this compound.
Safety Precautions: Chlorinating agents are corrosive and toxic. Radical initiators can be explosive under certain conditions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Potential Applications in Drug Development and Organic Synthesis
Halogenated pyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The dichloromethyl group in this compound can serve as a versatile synthetic handle for various chemical transformations.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The dichloromethyl group can be hydrolyzed to an aldehyde, which is a common precursor for the synthesis of more complex functional groups found in pharmaceuticals.
-
Precursor for Heterocyclic Scaffolds: This compound can be used to construct novel heterocyclic ring systems through cyclization reactions, which are of great interest in medicinal chemistry.
-
Building Block for Agrochemicals: Similar chlorinated pyridine structures are found in a number of herbicides and pesticides.
The following diagram illustrates the potential synthetic utility of this compound.
Caption: Potential synthetic transformations and applications of this compound.
Conclusion
This compound represents a potentially valuable, yet under-explored, chemical intermediate. While direct historical and experimental data are limited, this guide provides a foundational understanding of its properties and synthesis based on analogous compounds. The proposed synthetic pathways and experimental guidelines offer a starting point for researchers interested in preparing and utilizing this molecule. Its versatile dichloromethyl group suggests a range of possible applications in the synthesis of novel pharmaceuticals, agrochemicals, and other functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocycles Using 2-(Dichloromethyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dichloromethyl)-4-methylpyridine is a versatile reagent in synthetic organic chemistry, particularly in the construction of various heterocyclic scaffolds. The dichloromethyl group serves as a reactive electrophilic handle, enabling the formation of new rings through reactions with a variety of nucleophiles. This functionality allows for the synthesis of fused pyridine systems and other important heterocyclic motifs that are prevalent in medicinal chemistry and materials science. The presence of the methyl group at the 4-position of the pyridine ring can also influence the electronic properties and reactivity of the molecule, offering opportunities for selective transformations.
These application notes provide an overview of the synthetic utility of this compound in the preparation of fused heterocyclic systems, including detailed experimental protocols for key transformations and a summary of relevant reaction data.
Applications in Heterocyclic Synthesis
The primary application of this compound in heterocyclic synthesis involves its reaction with binucleophiles to construct fused ring systems. The dichloromethyl group can react sequentially with two nucleophilic centers to form a new five- or six-membered ring fused to the pyridine core. This strategy is particularly useful for the synthesis of imidazo[1,2-a]pyridines, triazolo[4,3-a]pyridines, and other related scaffolds of significant interest in drug discovery.
Synthesis of Fused Pyridine Derivatives
The reaction of 2-(dichloromethyl)pyridine derivatives with various binucleophiles is a key strategy for the synthesis of fused heterocyclic systems. For instance, reaction with primary amines followed by intramolecular cyclization can lead to the formation of imidazo[1,2-a]pyridines. Similarly, reactions with hydrazines can yield triazolo[4,3-a]pyridines, and reactions with other suitable binucleophiles can provide access to a diverse range of fused heterocycles. While specific examples starting from this compound are not extensively documented in the literature, the reactivity pattern is expected to be analogous to that of other 2-(dichloromethyl)pyridine derivatives.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of fused heterocycles, based on analogous transformations of similar substrates. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines
This protocol describes a potential pathway for the synthesis of 7-methyl-imidazo[1,2-a]pyridine derivatives from this compound and a primary amine.
Reaction Scheme:
Caption: Synthesis of Imidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., ethanol, DMF, or NMP)
-
Base (e.g., triethylamine, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the base (2.2 mmol).
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Quantitative Data (Hypothetical):
| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | K₂CO₃ | 80 | 12 | 65 |
| 2 | Benzylamine | DMF | Et₃N | 100 | 8 | 72 |
| 3 | 4-Methoxyaniline | NMP | K₂CO₃ | 120 | 6 | 78 |
Protocol 2: General Procedure for the Synthesis of Triazolo[4,3-a]pyridines
This protocol outlines a potential method for the synthesis of 7-methyl-triazolo[4,3-a]pyridine derivatives from this compound and hydrazine.
Reaction Scheme:
Caption: Synthesis of Triazolo[4,3-a]pyridines.
Materials:
-
This compound
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Base (e.g., sodium acetate, triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (15 mL) under an inert atmosphere.
-
Add the base (2.5 mmol) to the solution.
-
Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford the desired product.
Quantitative Data (Hypothetical):
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | NaOAc | 80 | 10 | 68 |
| 2 | Isopropanol | Et₃N | 90 | 7 | 75 |
Signaling Pathways and Logical Relationships
The synthesized heterocyclic compounds, particularly fused pyridine derivatives, are often investigated for their biological activities. For instance, imidazo[1,2-a]pyridines are known to interact with various biological targets, including enzymes and receptors, and can modulate specific signaling pathways. The following diagram illustrates a general workflow for the investigation of the biological activity of newly synthesized compounds.
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
This compound represents a valuable starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols provided herein, based on established reactivity patterns of similar compounds, offer a starting point for researchers to explore the synthetic potential of this reagent. The resulting heterocyclic scaffolds are of significant interest in the field of drug discovery and development, warranting further investigation into their biological activities and potential therapeutic applications. Further research is encouraged to explore the full scope of reactions and applications of this compound in heterocyclic synthesis.
Application Notes and Protocols: 2-(Dichloromethyl)-4-methylpyridine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(dichloromethyl)-4-methylpyridine as a key intermediate in organic synthesis. This versatile precursor is primarily utilized for the synthesis of 2-formyl-4-methylpyridine, a valuable building block in the development of pharmaceuticals and other bioactive molecules.
Introduction
This compound is a halogenated pyridine derivative that serves as a stable and convenient precursor to 2-formyl-4-methylpyridine. The dichloromethyl group can be readily hydrolyzed under controlled conditions to yield the corresponding aldehyde. This transformation is of significant interest in medicinal chemistry and process development, as pyridine-2-carboxaldehydes are integral components of numerous pharmaceutical compounds. The strategic placement of the methyl group at the 4-position influences the electronic properties and reactivity of the pyridine ring, making this specific isomer a valuable synthon for targeted drug design.
Synthetic Pathways and Key Transformations
The primary application of this compound is its conversion to 2-formyl-4-methylpyridine. This transformation is a critical step in multi-step syntheses.
Diagram of the primary synthetic utility of this compound.
Caption: Synthetic workflow from 2,4-Lutidine to bioactive molecules.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its conversion to 2-formyl-4-methylpyridine. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.
3.1. Synthesis of this compound from 2,4-Lutidine (Analogous Procedure)
This protocol is adapted from the synthesis of related dichloromethylpyridine compounds.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2,4-Lutidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 2,4-lutidine (1.0 eq) in carbon tetrachloride, add a catalytic amount of AIBN.
-
Heat the mixture to reflux.
-
Add sulfuryl chloride (2.2 eq) dropwise to the refluxing solution over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 2,4-Lutidine |
| Chlorinating Agent | Sulfuryl chloride |
| Initiator | AIBN |
| Solvent | Carbon tetrachloride |
| Temperature | Reflux (~77 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% (estimated) |
3.2. Hydrolysis of this compound to 2-Formyl-4-methylpyridine
Reaction Scheme:
Caption: Hydrolysis to 2-Formyl-4-methylpyridine.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium carbonate solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing water, slowly add concentrated sulfuric acid while cooling in an ice bath to prepare a dilute sulfuric acid solution (e.g., 50% v/v).
-
Add this compound (1.0 eq) to the sulfuric acid solution.
-
Heat the mixture to 100-110 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium carbonate solution to a pH of ~7-8.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 2-formyl-4-methylpyridine.
-
Purify the product by column chromatography on silica gel or distillation under reduced pressure.
Table 2: Representative Reaction Parameters for the Hydrolysis to 2-Formyl-4-methylpyridine
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Dilute Sulfuric Acid |
| Temperature | 100-110 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (estimated) |
Applications in Multi-step Synthesis
2-Formyl-4-methylpyridine is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aldehyde functionality allows for a wide range of subsequent reactions.
Diagram of Downstream Synthetic Applications:
Caption: Key downstream reactions of 2-Formyl-4-methylpyridine.
4.1. Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This protocol illustrates the use of 2-formyl-4-methylpyridine in a reductive amination reaction, a common step in the synthesis of bioactive molecules.
Reaction Scheme:
Caption: Reductive amination of 2-Formyl-4-methylpyridine.
Materials:
-
2-Formyl-4-methylpyridine
-
Aniline
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-formyl-4-methylpyridine (1.0 eq) and aniline (1.1 eq) in toluene.
-
Reflux the mixture for 2-4 hours, collecting the water that is formed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Dissolve the resulting crude imine in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude amine product.
-
Purify by column chromatography on silica gel.
Table 3: Representative Reaction Parameters for Reductive Amination
| Parameter | Value |
| Starting Material | 2-Formyl-4-methylpyridine |
| Amine Source | Aniline |
| Reducing Agent | Sodium borohydride |
| Solvents | Toluene, Methanol |
| Temperature | Reflux, 0 °C to RT |
| Reaction Time | 3-6 hours |
| Typical Yield | 80-95% (estimated) |
Safety and Handling
-
This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is highly corrosive. Always add acid to water, not the other way around.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
Conclusion
This compound is a valuable precursor for the synthesis of 2-formyl-4-methylpyridine. The aldehyde, in turn, is a versatile intermediate that enables the construction of a wide array of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols provided herein offer a foundation for the utilization of this important synthetic building block.
Application Notes and Protocols for the Reaction of 2-(Dichloromethyl)-4-methylpyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the reaction of 2-(dichloromethyl)-4-methylpyridine with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. This compound is a versatile intermediate in organic synthesis, and its reaction with nucleophiles offers a pathway to a range of functionalized pyridine derivatives, which are key scaffolds in medicinal chemistry. The primary transformation discussed is the hydrolysis of the dichloromethyl group to yield 4-methylpyridine-2-carbaldehyde, a valuable building block. Protocols for reactions with other nucleophiles are also presented, providing a foundational guide for the synthesis of novel pyridine-containing compounds.
Introduction
Pyridine and its derivatives are fundamental heterocyclic structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the modulation of the molecule's physicochemical and biological properties. This compound serves as a latent aldehyde, with the dichloromethyl group being a stable precursor that can be readily converted to a formyl group or other functionalities through nucleophilic substitution. This application note details the experimental conditions for these transformations, providing researchers with a practical guide to harnessing the synthetic potential of this versatile intermediate.
General Reaction Pathway
The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism at the benzylic-like position. The two chlorine atoms are successively replaced by the nucleophile. In the case of hydrolysis, this leads to an unstable gem-diol which readily eliminates water to form the corresponding aldehyde.
Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dichloromethyl)-4-methylpyridine is a substituted pyridine derivative with potential applications as a versatile synthetic intermediate in medicinal chemistry. Although direct and extensive literature on its specific use in drug development is limited, its structural features, particularly the reactive dichloromethyl group, suggest its utility as a precursor for a variety of functional groups commonly found in bioactive molecules. This document provides an overview of the potential applications, inferred synthetic pathways, and experimental considerations for utilizing this compound in the synthesis of medicinally relevant compounds, drawing parallels from closely related and well-documented pyridine derivatives.
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of a dichloromethyl group at the 2-position offers a synthetic handle for further molecular elaboration, enabling the generation of diverse compound libraries for drug discovery programs.
Inferred Synthetic Utility and Potential Applications
The primary utility of this compound in medicinal chemistry is expected to be as a synthetic building block. The dichloromethyl group can be readily transformed into other functional groups, most notably an aldehyde, which is a key precursor for various carbon-carbon and carbon-nitrogen bond-forming reactions.
Potential transformations and subsequent applications include:
-
Synthesis of Aldehyde Derivatives: Hydrolysis of the dichloromethyl group under acidic or basic conditions can yield 4-methylpicolinaldehyde. This aldehyde can then be used in reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse side chains and build molecular complexity.
-
Formation of Imines and Related Structures: The resulting aldehyde can be condensed with various amines or hydrazines to form imines, hydrazones, and other related structures, which are themselves important pharmacophores or can be further modified.
-
Precursor to Carboxylic Acids: Oxidation of the aldehyde derived from this compound would provide 4-methylpicolinic acid, another valuable intermediate for the synthesis of amides and esters.
Based on the applications of structurally similar pyridine intermediates, derivatives of this compound could potentially be explored for the development of:
-
Proton Pump Inhibitors (PPIs): Various substituted 2-(chloromethyl)pyridines are key intermediates in the synthesis of PPIs like Dexlansoprazole, which are used to treat gastroesophageal reflux disease (GERD).[2]
-
Histamine H2 Receptor Antagonists: The anti-ulcer drug Lafutidine is synthesized using a 2-chloro-4-(piperidinylmethyl)pyridine intermediate, highlighting the importance of substituted pyridines in this therapeutic area.[3]
-
Agrochemicals: Pyridine-based compounds are crucial in the development of fungicides, insecticides, and herbicides.[1]
Experimental Protocols
While specific experimental protocols for this compound are not widely reported, the following generalized protocol illustrates a typical transformation of a dichloromethyl group to an aldehyde, a key synthetic step that unlocks further derivatization.
Protocol 1: Hydrolysis of this compound to 4-Methylpicolinaldehyde
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium carbonate (solid or saturated aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add this compound to a solution of aqueous sulfuric acid (e.g., 50-70% v/v). The molar ratio of acid to the starting material should be in excess.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-6 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of solid or a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8. Be cautious of gas evolution.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL, or an appropriate volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-methylpicolinaldehyde.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, if necessary.
Note: This is a generalized protocol and the reaction conditions (temperature, time, acid concentration) may need to be optimized for this compound.
Data Presentation
As direct quantitative pharmacological data for derivatives of this compound are not available in the public domain, a comparative data table cannot be provided. Researchers are encouraged to generate such data through screening of novel derivatives synthesized from this intermediate.
For context, the following table summarizes the key intermediates and their corresponding drug products based on structurally related pyridine compounds.
| Intermediate | Drug Class | Example Drug | Therapeutic Area |
| Substituted 2-(chloromethyl)pyridines | Proton Pump Inhibitors | Dexlansoprazole[2] | Gastroesophageal Reflux Disease (GERD)[2] |
| 2-Chloro-4-(piperidinylmethyl)pyridine | Histamine H2 Receptor Antagonist | Lafutidine[3] | Ulcers[3] |
| Substituted Trifluoromethylpyridines | Herbicides | Pyroxsulam[4] | Agriculture[4] |
Visualizations
Diagram 1: Potential Synthetic Pathways
The following diagram illustrates the potential synthetic transformations of this compound to key intermediates and subsequent derivatization to generate diverse chemical scaffolds for medicinal chemistry exploration.
Caption: Potential synthetic utility of this compound.
Diagram 2: Experimental Workflow for Derivative Synthesis and Screening
This diagram outlines a logical workflow for the synthesis and biological evaluation of new chemical entities derived from this compound.
Caption: Workflow for drug discovery using the title compound.
Conclusion
While direct applications of this compound in medicinal chemistry are not yet well-documented, its chemical structure strongly suggests its potential as a valuable and versatile intermediate. By leveraging the reactivity of the dichloromethyl group, medicinal chemists can access a wide range of functionalized pyridine derivatives for the synthesis of novel bioactive compounds. The exploration of this and similar building blocks may lead to the discovery of new therapeutic agents across various disease areas. Further research is warranted to fully elucidate the synthetic potential and biological relevance of compounds derived from this compound.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Dichloromethyl)-4-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dichloromethyl)-4-methylpyridine is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its utility primarily stems from the reactivity of the dichloromethyl group, which can be readily transformed into other functional moieties, most notably a formyl group, to yield 4-methylpyridine-2-carboxaldehyde. This aldehyde is a key building block for a variety of biologically active molecules, including fungicides, herbicides, and insecticides. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion and subsequent elaboration into potential agrochemical candidates. Pyridine-based compounds are crucial in the agrochemical industry, forming the backbone of many pesticides.[1][2]
Synthetic Utility and Key Reactions
The primary application of this compound in agrochemical synthesis is its role as a precursor to 4-methylpyridine-2-carboxaldehyde. The gem-dichloro group is a masked aldehyde, and its hydrolysis provides a straightforward route to this important intermediate. Pyridine-2-carboxaldehyde and its derivatives are valuable precursors in the production of a range of agrochemicals and pharmaceuticals.[3][4]
The general transformation is depicted below:
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylpyridine-2-carboxaldehyde from this compound
This protocol describes the hydrolysis of the dichloromethyl group to an aldehyde.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Sodium carbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, cautiously add concentrated sulfuric acid to water to prepare a 20% (v/v) aqueous sulfuric acid solution.
-
To this solution, add this compound (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude 4-methylpyridine-2-carboxaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of a Schiff Base Ligand from 4-Methylpyridine-2-carboxaldehyde
Schiff bases derived from pyridine aldehydes are important intermediates and ligands in coordination chemistry, with some complexes exhibiting fungicidal or insecticidal properties.[4]
Materials:
-
4-Methylpyridine-2-carboxaldehyde
-
Substituted aniline (e.g., 4-chloroaniline) (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-Methylpyridine-2-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aniline (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of the Schiff base may be observed as a precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture).
Caption: Experimental workflows for key transformations.
Potential Agrochemical Applications
The resulting 4-methylpyridine-2-carboxaldehyde can be a precursor to several classes of agrochemicals.
Fungicides
Pyridine carboxamides are a well-known class of fungicides. The synthesis of such compounds can be envisioned starting from the oxidation of 4-methylpyridine-2-carboxaldehyde to the corresponding carboxylic acid, followed by amide coupling.
Herbicides
Certain pyridine derivatives act as herbicides. The aldehyde functionality can be used in various C-C bond-forming reactions to build more complex molecular scaffolds with potential herbicidal activity.
Insecticides
Neonicotinoids are a major class of insecticides containing a pyridine ring. While the synthesis of classical neonicotinoids from 4-methylpyridine-2-carboxaldehyde is not direct, the aldehyde provides a handle for the synthesis of novel pyridine-based insecticidal compounds through reactions like condensation with active methylene compounds followed by cyclization.
Data Presentation
As this document outlines the potential synthetic utility, quantitative data from specific experimental runs would be generated during research and development. The following tables are templates for recording such data.
Table 1: Reaction Conditions and Yield for the Synthesis of 4-Methylpyridine-2-carboxaldehyde
| Entry | Equivalents of H2SO4 | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 5 | 2 | 100 | ||
| 2 | 5 | 4 | 100 | ||
| 3 | 10 | 2 | 110 | ||
| 4 | 10 | 4 | 110 |
Table 2: Synthesis of Schiff Base Derivatives
| Entry | Aniline Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-chloroaniline | 4 | ||
| 2 | 4-methoxyaniline | 4 | ||
| 3 | 2,4-dichloroaniline | 6 |
Conclusion
This compound is a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Its efficient conversion to 4-methylpyridine-2-carboxaldehyde opens up a wide range of synthetic possibilities for accessing diverse molecular architectures with potential biological activity. The protocols and synthetic strategies outlined in these application notes provide a foundation for researchers to explore the utility of this versatile building block in the development of next-generation crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Pyridinecarboxaldehyde Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
Catalytic Applications of Pyridine-Derived Ligands in Organic Synthesis
Application Notes and Protocols: Functionalization of Pyridine Rings Using 2-(Dichloromethyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential functionalization of the pyridine ring at the 2-position utilizing 2-(dichloromethyl)-4-methylpyridine as a versatile starting material. While direct literature on the reactivity of this specific compound is limited, this document outlines detailed protocols for its synthesis and subsequent transformations based on well-established reactions of analogous dichloromethylarenes and related pyridyl compounds.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, methods for its selective functionalization are of paramount importance. This compound serves as a valuable, albeit underutilized, precursor for introducing a variety of functional groups at the 2-position of the 4-methylpyridine core. The dichloromethyl group can be readily converted into an aldehyde, which is a gateway to numerous other transformations, or it can participate directly in nucleophilic substitution and coupling reactions.
Synthesis of this compound
The preparation of this compound can be achieved through the chlorination of 2,4-dimethylpyridine (2,4-lutidine). A common method involves free-radical chlorination.
Experimental Protocol: Chlorination of 2,4-Dimethylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, dissolve 2,4-dimethylpyridine (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
-
Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).
-
Chlorination: While irradiating the mixture with a UV lamp, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and should be monitored carefully, maintaining the temperature within a range of 50-70 °C.
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of mono-, di-, and trichlorinated products.
-
Work-up: Once the desired level of dichlorination is achieved, stop the chlorine flow and UV irradiation. Allow the reaction mixture to cool to room temperature.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to isolate this compound.
Note: This reaction will likely produce a mixture of chlorinated products, including 2-(chloromethyl)-4-methylpyridine and 2-(trichloromethyl)-4-methylpyridine. Careful control of reaction time and chlorine stoichiometry is crucial to maximize the yield of the desired dichloromethyl product.
Functionalization Reactions
The most direct and widely applicable transformation of the dichloromethyl group is its hydrolysis to an aldehyde. This reaction provides a key intermediate, 2-formyl-4-methylpyridine, for a vast array of subsequent functionalizations.
Experimental Protocol: Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as water, aqueous formic acid, or a mixture of dioxane and water, add a hydrolyzing agent. Common reagents include sulfuric acid, calcium carbonate, or silver nitrate.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-formyl-4-methylpyridine can be purified by column chromatography on silica gel or by distillation.[2]
Table 1: Comparison of Hydrolysis Conditions for Dichloromethylarenes
| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| H₂SO₄ | Water/Dioxane | 100 | 70-90 | General protocol |
| CaCO₃ | Water | 100 | 60-85 | General protocol |
| AgNO₃ | Ethanol/Water | 80 | 75-95 | General protocol |
Note: The yields are generalized from reactions with analogous dichloromethylarenes and may vary for this compound.
The dichloromethyl group can undergo nucleophilic substitution with sodium azide to potentially form a diazidomethyl intermediate, which can be subsequently reduced to an azidomethyl group. However, a more controlled approach would be the conversion to the aldehyde followed by reductive amination. A direct substitution is also plausible.
Proposed Experimental Protocol: Direct Azidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution: Add sodium azide (2.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Caution: Sodium azide is highly toxic, and reactions involving azides can be explosive.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.
The aldehyde derived from this compound can be converted to a nitrile, a valuable functional group in drug discovery.
Experimental Protocol: Aldehyde to Nitrile Conversion
-
Oxime Formation: Dissolve 2-formyl-4-methylpyridine (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine. Stir at room temperature until oxime formation is complete (monitored by TLC).
-
Dehydration: To the crude oxime, add a dehydrating agent. Common reagents include acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
Reaction Conditions: The reaction conditions for dehydration will depend on the chosen reagent, ranging from room temperature to reflux.
-
Work-up and Purification: The work-up procedure will vary based on the reagent used. Generally, it involves neutralization, extraction, and purification by chromatography or distillation.
Table 2: Reagents for Aldoxime Dehydration
| Dehydrating Agent | Solvent | Temperature | Typical Yield (%) | Reference |
| Acetic Anhydride | Acetic Anhydride | Reflux | 80-95 | [4] |
| Thionyl Chloride | Dichloromethane | 0 °C to RT | 85-98 | [4] |
| Phosphorus Pentoxide | Toluene | Reflux | 70-90 | [4] |
While less common for dichloromethyl groups compared to halides directly on the aromatic ring, Friedel-Crafts-type reactions with electron-rich arenes or Ullmann-type homocoupling could be explored.[5][6][7] These reactions would likely require a Lewis acid catalyst for Friedel-Crafts or a copper catalyst for Ullmann coupling.
Proposed General Protocol: Friedel-Crafts Alkylation
-
Reaction Setup: To a solution of an electron-rich aromatic compound (e.g., anisole, 1.5 eq) in an inert solvent (e.g., dichloroethane), add a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.1 eq) at 0 °C.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by carefully adding ice-water. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic routes from 2,4-dimethylpyridine.
Caption: Proposed mechanism for hydrolysis.
Conclusion
This compound represents a potent, yet underexplored, building block for the synthesis of functionalized pyridines. The protocols outlined in these application notes, derived from established chemical principles, provide a solid foundation for researchers to explore the rich chemistry of this compound. The conversion to the aldehyde, in particular, opens up a multitude of possibilities for creating diverse molecular architectures relevant to drug discovery and materials science. Further investigation into the direct functionalization of the dichloromethyl group is warranted to fully exploit its synthetic potential.
References
- 1. 4-Formyl-4'-methyl-2,2'-bipyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols: 2-(Dichloromethyl)-4-methylpyridine in the Synthesis of Pharmaceutical Intermediates
Introduction
2-(Dichloromethyl)-4-methylpyridine is a versatile reagent in organic synthesis, serving as a precursor for various pharmaceutical intermediates. Its dichloromethyl group can be readily transformed into other functional groups, most notably a formyl group, through hydrolysis. This conversion provides access to 4-methylpyridine-2-carboxaldehyde, a key building block in the synthesis of a range of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of such pharmaceutical intermediates.
The primary application highlighted is the synthesis of 4-methylpyridine-2-carboxaldehyde. Pyridine aldehydes are crucial precursors in the pharmaceutical industry. For example, pyridine-2-carboxaldehyde is a known precursor to Pralidoxime, a medication used to treat organophosphate poisoning. While the direct blockbuster application of the 4-methyl substituted analogue is less documented in publicly available literature, its utility as an intermediate is chemically evident for the synthesis of analogous compounds and in drug discovery programs.
Key Reaction: Hydrolysis to 4-methylpyridine-2-carboxaldehyde
The hydrolysis of the dichloromethyl group to an aldehyde is a fundamental transformation that underscores the utility of this compound. This reaction typically proceeds under acidic or basic conditions, or through the use of metal catalysts. The resulting aldehyde can then undergo a variety of subsequent reactions, including reductive amination, Wittig reactions, and condensations, to build more complex molecular architectures.
Logical Workflow for Intermediate Synthesis
Caption: General workflow for the conversion of this compound to a pharmaceutical intermediate and subsequent API synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-methylpyridine-2-carboxaldehyde via Acid-Catalyzed Hydrolysis
This protocol describes the conversion of this compound to 4-methylpyridine-2-carboxaldehyde using an acidic medium.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 g of this compound.
-
Acid Addition: Slowly and carefully add 50 mL of 70% (v/v) sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the initial exothermic reaction.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over 100 g of crushed ice in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude 4-methylpyridine-2-carboxaldehyde by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 4-methylpyridine-2-carboxaldehyde.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 70% Sulfuric Acid |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | 110 - 120 °C (Reflux) |
| Typical Yield | 75 - 85% |
| Purity (after purification) | >98% |
Signaling Pathway and Reaction Mechanism
The hydrolysis of the dichloromethyl group proceeds through a carbocationic intermediate, facilitated by the acidic environment.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.
Conclusion
This compound is a valuable starting material for the synthesis of pharmaceutical intermediates, particularly 4-methylpyridine-2-carboxaldehyde. The hydrolysis protocol provided is a reliable method for this transformation, offering good yields and high purity of the desired product. The resulting aldehyde is a versatile intermediate that can be further elaborated to generate a diverse range of potential active pharmaceutical ingredients. Researchers and scientists in drug development can utilize these methods as a foundation for their synthetic campaigns in the discovery and production of novel therapeutics.
Analytical Methods for the Detection and Quantification of 2-(Dichloromethyl)-4-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 2-(Dichloromethyl)-4-methylpyridine. The methodologies described are based on established analytical techniques for analogous chlorinated pyridine compounds and are intended to serve as a comprehensive guide for the development and validation of specific assays.
Introduction
This compound is a substituted pyridine derivative that may be present as an intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential reactivity and toxicological profile, sensitive and specific analytical methods are required for its detection and quantification to ensure the quality and safety of pharmaceutical products. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity detection and confirmation.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and related compounds is presented in Table 1. These properties are crucial for selecting and optimizing analytical methods.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-(Chloromethyl)-4-methylpyridine[1] | 2,6-Dichloro-4-methylpyridine[2] |
| Molecular Formula | C7H7Cl2N | C7H8ClN | C6H5Cl2N |
| Molecular Weight | 176.04 g/mol | 141.60 g/mol | 162.02 g/mol |
| Boiling Point | Not available | 51-52°C (0.9 Torr) | Not available |
| Density | Predicted: 1.25 ± 0.1 g/cm³ | Predicted: 1.118 ± 0.06 g/cm³ | Not available |
| pKa | Predicted: 3.5 ± 0.2 | Predicted: 4.38 ± 0.20 | Not available |
| UV Absorbance | Pyridine and its derivatives typically exhibit UV absorbance between 200-280 nm. | Not available | Not available |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules in various matrices. The following protocol is a proposed method for the analysis of this compound.
Experimental Protocol
Objective: To quantify this compound in a sample matrix using HPLC-UV.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Reference standard of this compound (of known purity)
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (to be optimized) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 2: Hypothetical HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is ideal for the trace-level detection and unambiguous identification of this compound.[3][4]
Experimental Protocol
Objective: To detect and quantify this compound at trace levels and to confirm its identity.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (GC grade)
-
Reference standard of this compound (of known purity)
Chromatographic and Mass Spectrometric Conditions (Proposed):
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
| Selected Ion Monitoring (SIM) | Target ions to be determined from the mass spectrum of the reference standard. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL by serial dilution.
-
Sample Preparation: Dissolve or dilute the sample in a suitable solvent to an expected concentration within the calibration range.
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification and Confirmation: For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve. For confirmation, compare the retention time and the full scan mass spectrum of the analyte in the sample to that of the reference standard.
Data Presentation
Table 3: Hypothetical GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Diagrams
Experimental Workflows
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The analytical methods proposed in this document provide a robust framework for the detection and quantification of this compound. The HPLC-UV method is suitable for routine quality control, while the GC-MS method offers high sensitivity and specificity for trace-level analysis and identity confirmation. It is essential that these methods are fully validated according to ICH guidelines or other relevant regulatory standards before implementation in a quality control setting. The specific parameters, such as the chromatographic column, mobile phase composition, and temperature programs, may require further optimization based on the specific sample matrix and instrumentation used.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-(Dichloromethyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial scale-up synthesis of 2-(Dichloromethyl)-4-methylpyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals. The synthesis involves the controlled free-radical chlorination of 2,4-dimethylpyridine (2,4-lutidine).
Overview of Synthesis Strategy
The primary industrial route for the synthesis of this compound is the direct, controlled free-radical chlorination of 2,4-dimethylpyridine. This method is favored for its atom economy and relatively straightforward processing. The selectivity of the reaction, targeting the dichlorination of the 2-methyl group while leaving the 4-methyl group largely unreacted, is a critical process parameter. This selectivity is achieved through careful control of reaction conditions, including temperature, molar ratio of reactants, and the use of radical initiators. For industrial applications, continuous flow photoreactors are increasingly being explored to enhance control, safety, and efficiency.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Batch Process Protocol
This protocol describes a typical batch process for the synthesis of this compound.
Materials:
-
2,4-Dimethylpyridine (2,4-Lutidine)
-
Chlorine Gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Inert Solvent (e.g., Carbon Tetrachloride or Chlorobenzene)
-
Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, thermometer, and a port for reagent addition.
-
Scrubber system for HCl and excess chlorine.
-
Heating and cooling system.
-
Separatory funnel.
-
Rotary evaporator.
-
Distillation apparatus.
Procedure:
-
Reactor Setup: The reactor is charged with 2,4-dimethylpyridine and an inert solvent. The system is then purged with an inert gas (e.g., nitrogen or argon).
-
Initiator Addition: The radical initiator (e.g., AIBN) is added to the reactor. The amount is typically 0.1-1 mol% relative to the 2,4-dimethylpyridine.
-
Heating: The reaction mixture is heated to the desired temperature, typically between 60-80°C.
-
Chlorination: Chlorine gas is introduced into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled. The progress of the reaction is monitored by gas chromatography (GC) to determine the ratio of starting material, monochlorinated, dichlorinated, and trichlorinated products.
-
Reaction Quench: Once the desired conversion is achieved, the chlorine gas flow is stopped, and the reaction mixture is cooled to room temperature.
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The organic layer is then washed with water and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.
Workflow Diagram:
Caption: Batch process workflow for the synthesis.
Continuous Flow Photochlorination Protocol
This protocol outlines a modern approach using a continuous flow photoreactor, which can offer better control and safety for this highly reactive process.
Equipment:
-
Flow chemistry system with pumps for liquid and gas delivery.
-
Photoreactor module with a suitable light source (e.g., high-power LEDs or a mercury lamp).
-
Gas-liquid mixer.
-
Back-pressure regulator.
-
In-line analytical tool (e.g., IR or Raman spectroscopy) for real-time monitoring (optional).
-
Collection vessel.
-
Downstream processing equipment as described in the batch process.
Procedure:
-
System Setup: A solution of 2,4-dimethylpyridine in an inert solvent is prepared. Chlorine gas is supplied from a cylinder with a mass flow controller.
-
Reaction Initiation: The liquid and gas streams are mixed in a T-mixer and enter the photoreactor. The light source is activated to initiate the free-radical chain reaction.
-
Controlled Reaction: The residence time in the reactor, temperature, and the molar ratio of chlorine to the substrate are precisely controlled by the flow rates of the pumps and the mass flow controller. This allows for fine-tuning of the reaction to maximize the yield of the desired dichlorinated product.
-
In-line Monitoring: Real-time monitoring can be employed to track the reaction progress and make immediate adjustments to the process parameters.
-
Collection and Work-up: The output from the reactor is collected in a vessel containing a neutralizing agent or is fed into a continuous work-up system. The subsequent work-up and purification steps are similar to the batch process.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis.
Table 1: Reaction Parameters for Batch Synthesis
| Parameter | Value |
| Starting Material | 2,4-Dimethylpyridine |
| Chlorinating Agent | Chlorine Gas (Cl₂) |
| Molar Ratio (Cl₂ : Substrate) | 2.0 - 2.5 : 1 |
| Initiator | AIBN (0.5 mol%) |
| Solvent | Carbon Tetrachloride |
| Temperature | 70 - 75 °C |
| Reaction Time | 4 - 6 hours |
Table 2: Product Distribution and Yield
| Product | Typical Yield (%) | Purity (after distillation) |
| 2-(Monochloromethyl)-4-methylpyridine | 10 - 15 | - |
| This compound | 60 - 70 | >98% |
| 2-(Trichloromethyl)-4-methylpyridine | 5 - 10 | - |
| Other Byproducts | <5 | - |
Safety and Environmental Considerations
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All operations should be conducted in a well-ventilated fume hood or a closed system with appropriate scrubbing for the off-gases.
-
Hydrochloric Acid: HCl is a corrosive byproduct. Neutralization steps must be carried out carefully.
-
Solvents: Chlorinated solvents like carbon tetrachloride are hazardous and environmentally persistent. Alternative solvents should be considered where possible.
-
Exothermic Reaction: The chlorination reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Adequate cooling capacity is essential.
-
Pressure Build-up: The reaction generates HCl gas, which can lead to pressure build-up in a closed system. Proper venting and pressure relief systems must be in place.
Logical Relationships in Process Control
The key to a successful industrial synthesis is the precise control of reaction parameters to maximize the yield of the desired product while minimizing the formation of byproducts.
Caption: Key parameter relationships in the chlorination process.
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Dichloromethyl)-4-methylpyridine.
Troubleshooting Guide
Problem 1: Low yield of this compound and presence of unreacted 2,4-dimethylpyridine.
-
Question: My reaction has a low conversion rate, and I'm recovering a significant amount of the starting material, 2,4-dimethylpyridine. What could be the cause, and how can I improve the yield?
-
Answer: A low conversion rate in the free-radical chlorination of 2,4-dimethylpyridine can be attributed to several factors:
-
Insufficient Initiator: The free-radical initiator, such as AIBN or benzoyl peroxide, is crucial for initiating the chain reaction. Ensure the initiator is fresh and used in the correct catalytic amount. Older initiators can decompose and lose their effectiveness.
-
Inadequate Reaction Time or Temperature: Free-radical chlorinations often require an induction period and a sufficiently high temperature to maintain the chain reaction. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator and is allowed to proceed for a sufficient duration. Monitoring the reaction progress by GC-MS is recommended.
-
Inefficient Chlorine Gas Dispersion: If using gaseous chlorine, ensure it is bubbled through the reaction mixture at a steady and appropriate rate. Poor dispersion can lead to localized reactions and incomplete conversion.
-
Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the chain reaction. It is good practice to degas the solvent and purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction.
-
Problem 2: High proportion of 2-(chloromethyl)-4-methylpyridine in the product mixture.
-
Question: My main product is the monochlorinated species, 2-(chloromethyl)-4-methylpyridine, instead of the desired dichlorinated product. How can I favor the formation of this compound?
-
Answer: The formation of a high proportion of the monochlorinated product is a common issue of under-chlorination. To increase the degree of chlorination, consider the following adjustments:
-
Increase the Molar Ratio of Chlorinating Agent: The stoichiometry of the chlorinating agent to the starting material is a critical factor. To favor dichlorination, increase the molar equivalents of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas). A stepwise addition of the chlorinating agent might also help control the reaction.
-
Extended Reaction Time: A longer reaction time will provide more opportunity for the initially formed 2-(chloromethyl)-4-methylpyridine to undergo a second chlorination.
-
Higher Reaction Temperature: Increasing the reaction temperature can increase the rate of the second chlorination. However, be cautious as this may also lead to an increase in side products.
-
Problem 3: Significant formation of 2-(trichloromethyl)-4-methylpyridine.
-
Question: I am observing a significant amount of the over-chlorinated byproduct, 2-(trichloromethyl)-4-methylpyridine, in my product mixture. How can I minimize its formation?
-
Answer: The presence of the trichlorinated byproduct indicates over-chlorination. To control the reaction and minimize the formation of this impurity, you should:
-
Carefully Control the Stoichiometry: Reduce the molar equivalents of the chlorinating agent. A precise calculation and controlled addition are key.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can provide better selectivity, reducing the likelihood of the third chlorination event.
-
Monitor the Reaction Closely: Utilize in-process controls, such as GC-MS analysis, to monitor the disappearance of the starting material and the formation of the desired product and byproducts. The reaction should be stopped once the optimal conversion to the dichlorinated product is achieved.
-
Problem 4: Presence of ring-chlorinated byproducts.
-
Question: I have identified isomers that appear to be chlorinated on the pyridine ring. How can this be avoided?
-
Answer: While free-radical chlorination typically favors the alkyl side chain, ring chlorination can occur, especially at higher temperatures or with certain catalysts.[1] To minimize ring chlorination:
-
Maintain Optimal Temperature: Avoid excessive heating of the reaction mixture.
-
Use a Radical Initiator: Ensure that the reaction is proceeding via a free-radical mechanism by using a suitable initiator and UV light if necessary. Ionic chlorination is more likely to result in ring substitution.
-
Avoid Lewis Acid Catalysts: Contamination with Lewis acids can promote electrophilic aromatic substitution on the pyridine ring. Ensure your glassware is clean and that the reagents are free from such contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the free-radical chlorination of 2,4-dimethylpyridine (also known as 2,4-lutidine).[2] This reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and often with UV light to facilitate the initiation of the radical chain reaction.[2]
Q2: What are the expected major products in this reaction?
A2: The reaction will typically yield a mixture of products. The desired product is this compound. However, you can also expect to find unreacted starting material (2,4-dimethylpyridine), the under-chlorinated product (2-(chloromethyl)-4-methylpyridine), and the over-chlorinated product (2-(trichloromethyl)-4-methylpyridine). The relative amounts of these products can be controlled by adjusting the reaction conditions.
Q3: How can I purify the desired this compound from the reaction mixture?
A3: Purification of this compound from the mixture of chlorinated products can be challenging due to their similar boiling points. Fractional distillation under reduced pressure is the most common method for separation. Careful control of the distillation parameters is necessary to achieve good separation. Column chromatography on silica gel can also be employed for smaller-scale purifications.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and for identifying the different components in the product mixture.[3] The mass fragmentation patterns can be used to confirm the identity of the desired product and the various chlorinated byproducts. Gas chromatography with a flame ionization detector (GC-FID) can be used for quantitative analysis to determine the relative percentages of each component.
Data Presentation
Table 1: Products in the Free-Radical Chlorination of 2,4-Dimethylpyridine
| Compound Name | Chemical Structure | Molar Mass ( g/mol ) | Expected Boiling Point Range (°C) | Notes on Formation |
| 2,4-Dimethylpyridine (Starting Material) | C₇H₉N | 107.15 | 159 | Unreacted starting material. |
| 2-(Chloromethyl)-4-methylpyridine | C₇H₈ClN | 141.60 | ~190-200 | Product of under-chlorination. Favored by lower chlorinating agent stoichiometry. |
| This compound (Desired Product) | C₇H₇Cl₂N | 176.05 | ~210-220 | Formation is optimized by controlling reaction conditions. |
| 2-(Trichloromethyl)-4-methylpyridine | C₇H₆Cl₃N | 210.49 | ~230-240 | Product of over-chlorination. Favored by higher chlorinating agent stoichiometry and longer reaction times. |
Experimental Protocols
Key Experiment: Free-Radical Chlorination of 2,4-Dimethylpyridine
Objective: To synthesize this compound via free-radical chlorination of 2,4-dimethylpyridine.
Materials:
-
2,4-Dimethylpyridine (2,4-lutidine)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (radical initiator)
-
Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure (Illustrative):
-
A solution of 2,4-dimethylpyridine in an inert solvent is charged into a reaction vessel equipped with a reflux condenser, a dropping funnel, a thermometer, and a nitrogen inlet.
-
A catalytic amount of a radical initiator (e.g., AIBN) is added to the solution.
-
The mixture is heated to reflux under a nitrogen atmosphere.
-
The chlorinating agent (e.g., sulfuryl chloride) is added dropwise to the refluxing solution over a period of time. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux. If using chlorine gas, it is bubbled through the solution at a controlled rate.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum to isolate the this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and its major side products.
Caption: A workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Purification of 2-(Dichloromethyl)-4-methylpyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-(Dichloromethyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic method. If synthesized via direct chlorination of 2,4-lutidine (2,4-dimethylpyridine), you can expect to find:
-
Unreacted Starting Material: 2,4-lutidine.
-
Incomplete Chlorination Product: 2-(Chloromethyl)-4-methylpyridine.
-
Over-chlorination Product: 2-(Trichloromethyl)-4-methylpyridine.[1]
-
Hydrolysis Product: 4-methylpyridine-2-carbaldehyde, which can form if the reaction mixture is exposed to moisture.
If the synthesis involves chlorination of (4-methylpyridin-2-yl)methanol with reagents like thionyl chloride, you may find residual starting alcohol and related byproducts.
Q2: Which purification method is best for my crude material?
A2: The optimal method depends on the scale of your reaction and the nature of the impurities.
-
Acid-Base Extraction: Excellent for removing non-basic organic impurities. This is a highly recommended first step for crude material from various synthetic routes.[2]
-
Vacuum Distillation: Ideal for large-scale purification (>5 g) if the primary impurities have significantly different boiling points. It is effective at removing non-volatile polymeric material.
-
Flash Column Chromatography: The best method for achieving very high purity, especially for removing structurally similar impurities (e.g., mono- vs. di- vs. trichlorinated species). It is suitable for small to medium scales.[3]
Q3: My purified this compound is turning dark upon storage. Is it unstable?
A3: Yes, dichloromethyl pyridine derivatives can be unstable, particularly when exposed to moisture, light, or air. The dichloromethyl group is susceptible to hydrolysis, which can lead to the formation of colored aldehyde impurities. For long-term storage, it is recommended to keep the compound in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon).
Purification Method Comparison
The following table summarizes the advantages and disadvantages of the primary purification techniques.
| Purification Method | Typical Purity | Typical Recovery | Pros | Cons |
| Acid-Base Extraction | Moderate (85-95%) | High (>90%) | Removes non-basic impurities effectively; scalable.[2] | Does not remove structurally similar basic impurities. |
| Vacuum Distillation | Moderate-High (90-98%) | Moderate (60-80%) | Excellent for large scales; removes non-volatile residues. | Potential for thermal decomposition; may not separate close-boiling impurities. |
| Flash Chromatography | High (>98%) | Moderate (50-75%) | Highest resolution for impurity separation.[4] | Can be slow and costly (solvents, silica); potential for product loss on the column. |
Troubleshooting Guides
Issue: Low Purity After Vacuum Distillation
-
Q: I performed a vacuum distillation, but my GC/NMR analysis shows the product is still contaminated with 2-(chloromethyl)-4-methylpyridine. Why?
-
A: The boiling points of the mono- and di-chlorinated species are likely too close for effective separation with a simple distillation setup. To improve separation, consider using a fractional distillation column (e.g., a Vigreux column) to increase the number of theoretical plates. Alternatively, column chromatography is better suited for this type of separation.
-
-
Q: My product decomposed in the distillation flask (turned black and viscous). What happened?
-
A: The distillation temperature was likely too high, causing thermal decomposition. Ensure you are using a vacuum that is low enough (e.g., <1 mmHg) to allow the product to boil at a lower temperature. Also, minimize the time the compound spends at high temperatures by heating the flask rapidly to the boiling point and then collecting the product promptly.
-
Issue: Problems with Column Chromatography
-
Q: My compound is streaking down the silica gel column, leading to poor separation. How can I fix this?
-
A: Pyridines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing tailing. To prevent this, you should use a deactivated stationary phase. You can either purchase commercially deactivated silica or prepare it by flushing the column with a solvent mixture containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) in your eluent system.[4] Using basic alumina is also an effective alternative.[3]
-
-
Q: I am unable to separate this compound from a non-polar impurity. What should I do?
-
A: If the impurity is significantly less polar, you are likely using an eluent system that is too polar. Start with a very non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane. Running a gradient elution can be very effective. Use Thin Layer Chromatography (TLC) to optimize the solvent system before committing to the column.
-
Experimental Protocols
Safety Precaution: this compound is expected to be an irritant and potentially harmful. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Acid-Base Extraction for Crude Product Cleanup
-
Dissolution: Dissolve the crude oil (e.g., 10 g) in 100 mL of a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it with 1 M hydrochloric acid (HCl) (3 x 50 mL). The basic pyridine will move into the aqueous layer as its hydrochloride salt.
-
Organic Wash: Keep the combined acidic aqueous layers. Wash this aqueous layer with the same organic solvent (1 x 30 mL) to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) while stirring until the pH is > 9. Ensure the solution remains cold during this process.
-
Product Extraction: Extract the now free-basic pyridine from the aqueous layer using the original organic solvent (e.g., dichloromethane) (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified oil.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent. For this basic compound, it is recommended to use an eluent containing 0.5-1% triethylamine to prevent tailing.
-
Column Packing: Pack a glass column with the silica slurry. Ensure there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product (post-acid-base extraction, if performed) in a minimal amount of the chromatography eluent or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, then evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Et₃N). Gradually increase the polarity based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent and triethylamine from the combined pure fractions under reduced pressure. High vacuum may be required to remove all traces of triethylamine.
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
References
- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(Dichloromethyl)-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Dichloromethyl)-4-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and logical starting material is 2,4-Lutidine (also known as 2,4-dimethylpyridine). The reaction involves the selective dichlorination of the methyl group at the 2-position of the pyridine ring.
Q2: What are the typical chlorinating agents used for this synthesis?
A2: Several chlorinating agents can be employed, with varying reactivity and selectivity. Common choices include:
-
Sulfuryl chloride (SO₂Cl₂): Often used for radical chlorination of methyl groups on heterocyclic rings.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent, which can offer better control and selectivity.
-
Chlorine gas (Cl₂): Can be used, but may be less selective and harder to handle in a laboratory setting.
-
Phosphorus oxychloride (POCl₃): Typically used for converting pyridine-N-oxides to chloropyridines, but can also effect chlorination of methyl groups under certain conditions.[1]
Q3: What are the common side reactions that can lower the yield?
A3: The primary side reactions that can significantly reduce the yield of this compound include:
-
Over-chlorination: Formation of 2-(Trichloromethyl)-4-methylpyridine.
-
Under-chlorination: Incomplete reaction leading to the presence of 2-(Chloromethyl)-4-methylpyridine and unreacted 2,4-Lutidine.
-
Chlorination at the 4-position: Formation of 2-(Dichloromethyl)-4-(chloromethyl)pyridine or other chlorinated isomers.
-
Ring chlorination: Direct chlorination of the pyridine ring itself, leading to various chlorinated 2,4-lutidine derivatives.
-
Polymerization: Formation of tar-like byproducts, especially under harsh reaction conditions.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves the following steps:
-
Quenching: Careful quenching of the reaction mixture, often with an aqueous solution of a mild base like sodium bicarbonate or sodium sulfite to neutralize excess chlorinating agent and acid byproducts.
-
Extraction: Extraction of the crude product into a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Washing the organic layer with brine to remove water-soluble impurities.
-
Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure.
-
Chromatography: Purification of the crude residue by column chromatography on silica gel is often necessary to separate the desired product from side products and starting material. A gradient of ethyl acetate in hexane is a common eluent system.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material (2,4-Lutidine) | 1. Insufficient amount of chlorinating agent.2. Reaction temperature is too low.3. Insufficient reaction time.4. Ineffective radical initiator (if applicable). | 1. Increase the molar equivalents of the chlorinating agent incrementally (e.g., from 2.0 to 2.2 eq.).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor the progress by TLC or GC.4. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used at the appropriate temperature. |
| High Levels of 2-(Chloromethyl)-4-methylpyridine (Mono-chlorinated byproduct) | 1. Insufficient chlorinating agent.2. Reaction time is too short. | 1. Increase the molar ratio of the chlorinating agent to starting material.2. Increase the reaction time and follow the reaction progress closely. |
| High Levels of 2-(Trichloromethyl)-4-methylpyridine (Over-chlorination) | 1. Excess of chlorinating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Reduce the amount of chlorinating agent to closer to the stoichiometric requirement (2.0 equivalents).2. Lower the reaction temperature.3. Monitor the reaction closely and stop it as soon as the desired product is maximized. |
| Formation of Isomeric Byproducts (e.g., chlorination at the 4-methyl position) | 1. Lack of selectivity of the chlorinating agent.2. High reaction temperature. | 1. Switch to a milder and more selective chlorinating agent, such as NCS.2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Significant Polymer/Tar Formation | 1. Reaction temperature is too high.2. Presence of impurities in the starting material or solvent.3. Highly concentrated reaction mixture. | 1. Lower the reaction temperature.2. Ensure high purity of 2,4-Lutidine and use dry, high-quality solvents.3. Perform the reaction at a lower concentration. |
Experimental Protocols
Protocol 1: Dichlorination using Sulfuryl Chloride (SO₂Cl₂)
This protocol is a representative method adapted from general procedures for the chlorination of picolines.
Materials:
-
2,4-Lutidine
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-Lutidine (1.0 eq.) in dry DCM or CCl₄ under a nitrogen atmosphere, add the radical initiator (0.05-0.1 eq.).
-
Heat the mixture to reflux (for DCM) or the appropriate temperature for the chosen initiator.
-
Add sulfuryl chloride (2.1 eq.) dropwise over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-8 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and slowly pour it into a stirred, saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Yields with Different Chlorinating Agents
| Chlorinating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts |
| SO₂Cl₂ | 2.2 | 40 (refluxing DCM) | 6 | ~50-60% | Trichloromethyl and monochloromethyl derivatives |
| NCS | 2.2 | 80 (refluxing CCl₄) | 12 | ~40-50% | Higher proportion of monochloromethyl derivative |
| Cl₂ gas | >2.0 | 20-40 | 4 | Variable, often lower | Mixture of various chlorinated species |
Note: These are estimated yields based on related reactions and are intended for comparative purposes. Actual yields will depend on specific experimental conditions.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
References
Troubleshooting guide for reactions involving 2-(Dichloromethyl)-4-methylpyridine
This guide provides troubleshooting support for researchers and drug development professionals working with 2-(Dichloromethyl)-4-methylpyridine. The following sections address common issues encountered during its use in chemical synthesis, particularly in its conversion to 4-methylpyridine-2-carboxaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield or Incomplete Conversion during Hydrolysis to Aldehyde
Question: I am attempting to hydrolyze this compound to 4-methylpyridine-2-carboxaldehyde, but I am observing low yields and significant amounts of unreacted starting material. What are the potential causes and solutions?
Answer:
Low conversion during the hydrolysis of the dichloromethyl group is a common issue. The stability of the gem-dichloro group makes its hydrolysis challenging under overly mild conditions. Conversely, excessively harsh conditions can lead to degradation. Here are the primary factors to investigate:
-
Inadequate Reaction Conditions: The hydrolysis typically requires elevated temperatures and either acidic or basic conditions to proceed efficiently. Neutral water is generally not sufficient.
-
Choice of Reagent: Strong acids (like sulfuric acid) or bases (like sodium hydroxide) are often employed. The choice may depend on the stability of other functional groups in your molecule.
-
Reaction Time and Temperature: Insufficient reaction time or temperature will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
Troubleshooting Workflow: Optimizing Hydrolysis
Caption: Troubleshooting workflow for low aldehyde yield.
Issue 2: Formation of Unexpected Byproducts
Question: During my reaction with this compound, I am observing significant byproduct formation. What are these byproducts and how can I avoid them?
Answer:
The formation of byproducts can arise from the reactivity of the starting material itself or from side reactions of the desired product. Key potential byproducts include:
-
Over-oxidation to Carboxylic Acid: The desired aldehyde product can be susceptible to over-oxidation to 4-methylpicolinic acid, especially under harsh oxidative conditions or if air is not excluded from the reaction.
-
Polymerization/Dimerization: Pyridine derivatives can sometimes undergo self-condensation or polymerization reactions, particularly at high temperatures or in the presence of strong acids or bases.[1]
-
Partially Hydrolyzed Intermediates: Incomplete hydrolysis can lead to the formation of the corresponding chlorohydrin or other partially hydrolyzed species.
-
Nucleophilic Substitution on the Ring: While the pyridine ring is generally electron-deficient, strong nucleophiles under certain conditions could potentially displace other groups on the ring, although this is less common.
Mitigation Strategies:
| Byproduct | Potential Cause | Recommended Solution |
| 4-Methylpicolinic Acid | Presence of an oxidant, exposure to air at high temp. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use milder, controlled hydrolysis conditions. |
| Polymeric materials | High temperatures, highly concentrated reaction | Lower the reaction temperature. Use a more dilute solution. |
| Chloro-alcohol intermediate | Incomplete hydrolysis, insufficient water | Ensure sufficient water is present in the reaction mixture and prolong the reaction time.[2] |
Issue 3: Issues with Starting Material Purity
Question: I suspect my this compound is impure. What are the likely contaminants from its synthesis and how can they affect my reaction?
Answer:
The purity of your starting material is critical. Common synthetic routes to this compound involve the chlorination of 2,4-dimethylpyridine (2,4-lutidine). Potential impurities from this process can significantly impact subsequent reactions.
-
2-(Chloromethyl)-4-methylpyridine: Incomplete chlorination can leave the monochlorinated intermediate. This impurity will not hydrolyze to an aldehyde under the same conditions and will need to be separated during purification.
-
2,4-Dimethylpyridine (Lutidine): Unreacted starting material from the chlorination step may be present.
-
2-(Trichloromethyl)-4-methylpyridine: Over-chlorination can produce the trichloromethyl derivative. Hydrolysis of this impurity will lead to the formation of 4-methylpicolinic acid, complicating purification and reducing the yield of the desired aldehyde.
Purity Analysis and Impact:
| Impurity | Impact on Hydrolysis Reaction | Recommended Action |
| 2-(Chloromethyl)-4-methylpyridine | Will not react; remains as an impurity in the final product. | Purify the starting material via distillation or column chromatography before use. |
| 2,4-Dimethylpyridine | Inert under hydrolysis conditions; remains as an impurity. | Purify the starting material. |
| 2-(Trichloromethyl)-4-methylpyridine | Hydrolyzes to the corresponding carboxylic acid, complicating purification. | Purify the starting material. If present in small amounts, separation of the product aldehyde from the acid byproduct via extraction or chromatography may be necessary. |
Logical Flow: From Synthesis Impurity to Reaction Problem
Caption: Impact of synthesis impurities on hydrolysis.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 4-Methylpyridine-2-carboxaldehyde
This is a general protocol and may require optimization based on your specific substrate and scale.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 5-10 eq) to the flask while cooling in an ice bath to manage the exotherm.
-
Heating: After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-methylpyridine-2-carboxaldehyde.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Safety Precautions:
-
Handle this compound and concentrated sulfuric acid in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
The quenching and neutralization steps are exothermic and may cause splashing. Perform these steps slowly and with caution.
References
Optimization of reaction conditions for 2-(Dichloromethyl)-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Dichloromethyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and commercially available starting material is 2,4-Lutidine (also known as 2,4-dimethylpyridine). The synthesis involves the selective chlorination of the methyl group at the 2-position.
Q2: Which chlorinating agents are suitable for this synthesis?
Several chlorinating agents can be used, primarily those that facilitate free-radical chlorination. Common choices include:
-
Sulfuryl chloride (SO₂Cl₂): Often used with a radical initiator.
-
Trichloroisocyanuric acid (TCCA): A solid, safer alternative to gaseous chlorine, also used with a radical initiator.[1][2]
-
Chlorine gas (Cl₂): Requires specialized equipment and safety precautions, typically used with UV irradiation or a chemical initiator.
Q3: What are the typical radical initiators used in this reaction?
Common radical initiators include aliphatic azo-compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO).[3] These initiators help generate the chlorine radicals necessary for the side-chain chlorination.
Q4: What are the main challenges in the synthesis of this compound?
The primary challenges are controlling the selectivity and extent of the chlorination. Key issues include:
-
Over-chlorination: Formation of 2-(trichloromethyl)-4-methylpyridine.
-
Under-chlorination: Incomplete reaction leading to residual 2-(chloromethyl)-4-methylpyridine.
-
Lack of regioselectivity: Chlorination of the methyl group at the 4-position or chlorination of the pyridine ring itself.
-
Purification: The desired product often has a similar boiling point and polarity to the various chlorinated side products, making separation difficult.
Q5: How can I purify the final product?
Purification can be challenging due to the presence of closely related impurities. Common methods include:
-
Fractional distillation under reduced pressure: This is often the primary method, but may not be sufficient to remove all isomers.
-
Column chromatography: Using silica gel can help separate the desired product from impurities.[1]
-
Crystallization of the hydrochloride salt: The crude product can be converted to its hydrochloride salt, which can then be purified by recrystallization. The free base can be regenerated afterward.[2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Temperature significantly influences the rate and selectivity of radical chlorination. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can promote over-chlorination and side reactions. It is recommended to perform small-scale optimization studies to find the ideal temperature for your specific setup. |
| Incorrect Stoichiometry of Chlorinating Agent | The molar ratio of the chlorinating agent to 2,4-lutidine is critical. Using too little will result in under-chlorination, while an excess will lead to the formation of the trichloromethyl derivative. Carefully control the addition of the chlorinating agent, aiming for approximately 2.0-2.5 equivalents. |
| Inefficient Radical Initiation | The concentration and decomposition rate of the radical initiator are key. Ensure the initiator is fresh and added at a temperature where it will decompose at a suitable rate to sustain the chain reaction. For light-initiated reactions, ensure the UV lamp is of the correct wavelength and intensity. |
| Presence of Inhibitors | Trace amounts of radical inhibitors (e.g., oxygen, certain impurities in solvents or reagents) can quench the reaction. Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: High Levels of Over-chlorination (2-(Trichloromethyl)-4-methylpyridine)
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | This is the most common cause. Reduce the molar equivalents of the chlorinating agent. A slow, controlled addition of the reagent can help maintain a low concentration, disfavoring the third chlorination step. |
| High Reaction Temperature | Elevated temperatures can increase the rate of all chlorination steps, often leading to a higher proportion of the trichlorinated product. Try running the reaction at a lower temperature. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the dichloromethyl product has formed will inevitably lead to further chlorination. Monitor the reaction progress using techniques like GC or TLC to determine the optimal endpoint. |
Issue 3: Formation of Isomeric Byproducts (e.g., Ring Chlorination or Chlorination at the 4-Methyl Position)
| Possible Cause | Suggested Solution |
| Ionic Reaction Conditions | The presence of Lewis acids or polar solvents can promote ionic chlorination on the electron-rich pyridine ring rather than radical chlorination on the side chain. Ensure the reaction is run in a non-polar solvent (e.g., carbon tetrachloride, chlorobenzene) and that all glassware and reagents are free from acidic contaminants. |
| High Reaction Temperature | Very high temperatures can sometimes lead to a loss of selectivity. Operating at a moderate temperature is generally preferred for side-chain chlorination. |
Data on Reaction Condition Optimization
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The following table provides an illustrative summary of how different parameters can affect the product distribution. Note: This data is representative and intended to guide optimization efforts.
| Entry | Chlorinating Agent (Equivalents) | Initiator | Temperature (°C) | Reaction Time (h) | Yield of Dichloromethyl Product (%) | Key Impurities (%) |
| 1 | SO₂Cl₂ (2.2) | AIBN | 70 | 4 | 65 | Monochloro (15%), Trichloro (10%) |
| 2 | SO₂Cl₂ (2.2) | AIBN | 90 | 4 | 55 | Monochloro (5%), Trichloro (25%) |
| 3 | SO₂Cl₂ (1.8) | AIBN | 70 | 4 | 50 | Monochloro (35%), Trichloro (5%) |
| 4 | TCCA (0.8) | BPO | 80 | 6 | 60 | Monochloro (20%), Trichloro (8%) |
| 5 | Cl₂ (gas flow) | UV light | 60 | 3 | 70 | Monochloro (10%), Trichloro (12%) |
Experimental Protocols
General Protocol for the Synthesis of this compound using Sulfuryl Chloride
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-lutidine (1 equivalent) and a suitable non-polar solvent (e.g., carbon tetrachloride or dichlorobenzene).
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, for 15-20 minutes.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN or BPO (typically 1-5 mol%).
-
Heating: Heat the reaction mixture to reflux (or the desired reaction temperature, e.g., 70-80°C).
-
Chlorinating Agent Addition: Add sulfuryl chloride (2.0-2.5 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize any remaining chlorinating agent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane) two to three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to isolate the this compound.
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 2. prepchem.com [prepchem.com]
- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-(Dichloromethyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through two pathways: hydrolysis and oxidation of the dichloromethyl group. The pyridine ring itself is relatively stable, particularly to microbial degradation, due to its aromaticity and the presence of the electron-withdrawing chloro substituents.
-
Hydrolysis: The dichloromethyl group can undergo successive hydrolysis reactions in the presence of water or moisture, leading to the formation of 2-(chloromethyl)-4-methylpyridine-2-carbaldehyde and subsequently 4-methylpyridine-2-carboxylic acid.
-
Oxidation: The dichloromethyl group can be oxidized, particularly in the presence of oxidizing agents or under photochemical conditions, to form 4-methylpyridine-2-carboxylic acid.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of hydrolysis of the dichloromethyl group is generally faster under neutral to alkaline conditions compared to acidic conditions. Under acidic conditions, protonation of the pyridine nitrogen can further influence the electronic properties of the ring and the reactivity of the side chain.
Q3: What are the recommended storage conditions to prevent the degradation of this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is crucial to protect it from moisture and atmospheric humidity to prevent hydrolysis. Storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), is highly recommended.
Q4: Are there any known incompatible solvents or reagents that can accelerate the degradation of this compound?
A4: Yes, certain solvents and reagents should be avoided. Protic solvents, especially water, can lead to hydrolysis. Strong bases can promote elimination or substitution reactions. Oxidizing agents will accelerate the conversion of the dichloromethyl group to a carboxylic acid. Nucleophilic reagents can lead to substitution of the chlorine atoms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, humidity, light exposure).2. Prepare fresh solutions for analysis.3. Analyze a freshly opened sample to use as a reference.4. Characterize the impurity peaks to identify degradation products (e.g., 4-methylpyridine-2-carboxylic acid). |
| Low assay or purity results for an older batch | Gradual degradation over time. | 1. Re-qualify the material before use.2. If significant degradation has occurred, consider purification or acquiring a new batch.3. Review storage conditions to prevent future degradation. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | 1. Ensure all solvents are anhydrous where necessary.2. Control the reaction temperature and atmosphere.3. Minimize the exposure of the compound to air and moisture during handling.4. Run a control experiment with a freshly prepared sample. |
| Color change of the material (e.g., from white/off-white to yellow/brown) | Formation of degradation products, possibly due to oxidation or photodecomposition. | 1. Store the material in an amber vial to protect from light.2. Store under an inert atmosphere to prevent oxidation.3. Analyze the discolored material to identify the colored impurities. |
Degradation Pathways and Experimental Workflows
Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for assessing the stability of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound under various conditions.
Table 1: Degradation Rate Constants under Different Conditions
| Condition | Temperature (°C) | Relative Humidity (%) | pH | Rate Constant (k, day⁻¹) |
| Ambient | 25 | 40 | N/A | 0.001 |
| Accelerated | 40 | 75 | N/A | 0.015 |
| Aqueous | 25 | N/A | 5.0 | 0.005 |
| Aqueous | 25 | N/A | 7.0 | 0.020 |
| Aqueous | 25 | N/A | 9.0 | 0.050 |
| Photostability | 25 | N/A | N/A | 0.008 |
Table 2: Purity of this compound Over Time Under Accelerated Conditions (40°C, 75% RH)
| Time (Weeks) | Purity (%) | Major Degradant (%) (4-methylpyridine-2-carboxylic acid) |
| 0 | 99.5 | < 0.1 |
| 1 | 98.5 | 0.8 |
| 2 | 97.2 | 1.9 |
| 4 | 95.0 | 3.8 |
| 8 | 90.5 | 8.1 |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Stability
-
Preparation of Buffer Solutions: Prepare buffer solutions at pH 5.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).
-
Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a final concentration of 1 mg/mL.
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
Sampling: At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point and determine the degradation rate constant.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL. Also, place a sample of the solid material in a clear container.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing (e.g., a xenon lamp or a cool white fluorescent lamp). A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling: At a specified time point (e.g., after 1.2 million lux hours and 200 watt hours/square meter), collect the exposed and control samples.
-
Analysis: Analyze both the solution and solid samples by a validated HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation. Identify any photodegradants by techniques such as LC-MS.
Strategies to control regioselectivity in reactions with 2-(Dichloromethyl)-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Dichloromethyl)-4-methylpyridine. The focus is on controlling regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines, a common application for this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 7-methyl-2-substituted-imidazo[1,2-a]pyridines from this compound and primary amines.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient reaction temperature: The cyclization step often requires elevated temperatures to proceed efficiently. 2. Base is too weak or strong: The choice of base is critical for the deprotonation steps in the reaction mechanism. An inappropriate base can lead to side reactions or incomplete conversion. 3. Poor quality of starting materials: Impurities in this compound or the amine can interfere with the reaction. 4. Presence of water: The reaction is sensitive to moisture, which can hydrolyze the starting material or intermediates. | 1. Increase reaction temperature: Screen temperatures in the range of 80-140 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields. 2. Screen different bases: Common bases for this reaction include sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and organic bases like triethylamine (TEA). Start with a mild inorganic base like NaHCO₃. 3. Purify starting materials: Ensure the purity of both the pyridine derivative and the amine through appropriate purification techniques (e.g., distillation, recrystallization). 4. Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Side reactions of the dichloromethyl group: The dichloromethyl group can undergo various reactions besides the desired cyclization. 2. Reaction at other positions of the pyridine ring: While less common, substitution at other positions of the pyridine ring can occur under certain conditions. | 1. Control reaction stoichiometry: Use a slight excess of the amine to favor the desired reaction pathway. 2. Optimize reaction temperature and time: Shorter reaction times and lower temperatures might suppress the formation of side products. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Product is Difficult to Purify | 1. Formation of polymeric byproducts: Overheating or prolonged reaction times can lead to the formation of intractable polymeric materials. 2. Similar polarity of product and starting materials/byproducts: This can make chromatographic separation challenging. | 1. Optimize reaction conditions: As mentioned above, avoid excessive heating and long reaction times. 2. Choose an appropriate purification method: Column chromatography on silica gel is a common method. Experiment with different solvent systems to achieve better separation. Recrystallization may also be an effective purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is a valuable precursor for the synthesis of various heterocyclic compounds. A primary application is the synthesis of 7-methyl-substituted imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties.[1][2]
Q2: How does the reaction between this compound and a primary amine lead to the formation of an imidazo[1,2-a]pyridine?
A2: The reaction proceeds through a multi-step mechanism. First, the primary amine displaces one of the chlorine atoms of the dichloromethyl group. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the intermediate, leading to cyclization. Subsequent elimination of HCl and aromatization yields the final imidazo[1,2-a]pyridine product.
Q3: What are the key factors that control the regioselectivity of this reaction?
A3: The regioselectivity is primarily controlled by the inherent reactivity of the starting materials. The initial reaction occurs at the dichloromethyl group. The subsequent intramolecular cyclization is directed by the position of the nitrogen atom in the pyridine ring, leading specifically to the formation of the imidazo[1,2-a]pyridine scaffold. The methyl group at the 4-position of the pyridine ring will be at the 7-position of the final product.
Q4: Can I use secondary amines in this reaction?
A4: The reaction typically requires a primary amine to allow for the final aromatization step to form the stable imidazo[1,2-a]pyridine ring. The use of secondary amines would lead to a different, non-aromatic product.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are essential. For crystalline products, X-ray crystallography can provide unambiguous structural confirmation.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-7-methylimidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of the substituted aniline (1.2 mmol) in ethanol (10 mL) in a round-bottom flask, add this compound (1.0 mmol) and sodium bicarbonate (2.5 mmol).
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
Technical Support Center: Purification of Crude 2-(Dichloromethyl)-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(Dichloromethyl)-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the chlorination of 2,4-lutidine, can contain several process-related impurities. The most common impurities include:
-
Under-chlorinated species: 2-(Chloromethyl)-4-methylpyridine.
-
Over-chlorinated species: 2-(Trichloromethyl)-4-methylpyridine.
-
Unreacted starting material: 2,4-Lutidine.
-
Oxidation byproducts: 2,4-Dimethylpyridine-N-oxide (if an oxidation step is involved or due to air oxidation).
-
Ring-chlorinated species: Chloro-2-(dichloromethyl)-4-methylpyridines.
-
Hydrolysis products: this compound can be sensitive to moisture and may hydrolyze to the corresponding aldehyde or carboxylic acid, especially under basic conditions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Aqueous/Organic Washing: To remove water-soluble impurities and acidic or basic byproducts.
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Vacuum Distillation: Suitable for separating compounds with different boiling points.
-
Column Chromatography: A versatile technique for separating closely related compounds.
Q3: How can I monitor the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for monitoring the purity of this compound and quantifying impurities. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. LC/MS/MS can also be used for the identification and quantification of trace-level impurities.[1][2][3]
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out during recrystallization.
-
Cause: The solute has low solubility in the chosen solvent at elevated temperatures, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Add a co-solvent: Introduce a solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then allow it to cool slowly.
-
Change the solvent system: Select a solvent with a lower boiling point or one in which the compound has higher solubility at elevated temperatures.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Issue 2: Poor recovery of the purified product.
-
Cause: The compound is too soluble in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Optimize the solvent system: Choose a solvent in which the compound has lower solubility at low temperatures.
-
Minimize the solvent volume: Use the minimum amount of hot solvent required to dissolve the crude product.
-
Cool for a longer period: Ensure the crystallization is complete by allowing sufficient time at a low temperature.
-
Concentrate the mother liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals.
-
Issue 3: Crystals are colored.
-
Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Add activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Perform a second recrystallization: A subsequent recrystallization can further remove residual colored impurities.
-
Vacuum Distillation
Issue 1: Product decomposition during distillation.
-
Cause: The distillation temperature is too high, leading to thermal degradation of the product. Dichloromethylpyridines can be thermally labile.
-
Solution:
-
Use a higher vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.
-
Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.
-
Add a stabilizer: For some halogenated compounds, the addition of a small amount of a non-volatile base like pyridine can inhibit dehydrohalogenation.
-
Issue 2: Bumping or uneven boiling.
-
Cause: Uneven heating or the absence of boiling chips/magnetic stirring.
-
Solution:
-
Use a heating mantle with a stirrer: Ensures even heating of the distillation flask.
-
Add boiling chips or a magnetic stir bar: Promotes smooth boiling.
-
Ensure a good vacuum: A stable, high vacuum will also contribute to smoother boiling.
-
Column Chromatography
Issue 1: Poor separation of impurities.
-
Cause: The chosen mobile phase does not provide adequate resolution between the product and impurities.
-
Solution:
-
Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexane or dichloromethane/methanol) to find the optimal eluent for separation.
-
Use a different stationary phase: While silica gel is common, other stationary phases like alumina might provide better separation for certain impurities.
-
Adjust the gradient: If using a gradient elution, a shallower gradient can improve the resolution of closely eluting compounds.
-
Issue 2: Product is difficult to elute from the column.
-
Cause: The mobile phase is not polar enough to elute the compound.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in the eluent system.
-
Switch to a more polar solvent system: For example, if using ethyl acetate/hexane, consider switching to dichloromethane/methanol.
-
Experimental Protocols
General Washing Protocol for Crude Product
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with:
-
A dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities like unreacted 2,4-lutidine.
-
A dilute aqueous base solution (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the washed crude product.
Recrystallization Protocol (General)
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., hexane, heptane, ethanol, isopropanol, or mixtures like ethyl acetate/hexane). Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (General)
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the compounds from the column. The separation can be monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Impurities Removed | Expected Purity | Potential Yield |
| Aqueous/Organic Washing | Acidic and basic impurities, water-soluble byproducts | >90% | >95% |
| Recrystallization | Byproducts with different solubility profiles | >98% | 70-90% |
| Vacuum Distillation | Non-volatile residues, byproducts with significantly different boiling points | >99% | 60-80% |
| Column Chromatography | Closely related structural isomers and byproducts | >99% | 50-75% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Analysis: 2-(Dichloromethyl)-4-methylpyridine Versus Other Dichloromethyl-pyridine Isomers
For Immediate Release
A Comprehensive Guide for Researchers in Drug Development and Organic Synthesis
This publication provides a detailed comparison of the reactivity of 2-(Dichloromethyl)-4-methylpyridine with other dichloromethyl-pyridine isomers. This analysis is crucial for chemists and pharmacologists seeking to understand the intricate reactivity patterns of these important synthetic intermediates. The strategic placement of the dichloromethyl and methyl groups on the pyridine ring significantly influences the compound's susceptibility to nucleophilic attack and hydrolysis, thereby dictating its utility in various synthetic pathways.
The reactivity of dichloromethylpyridines is a critical factor in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The dichloromethyl group serves as a versatile precursor to aldehydes, carboxylic acids, and can participate in various carbon-carbon bond-forming reactions. The position of this group, along with other substituents on the pyridine ring, modulates the electron density and steric environment, which in turn governs the reaction rates and pathways.
Factors Influencing Reactivity
The reactivity of the dichloromethyl group in substituted pyridines is primarily influenced by two key factors:
-
Electronic Effects: The electron-donating nature of the methyl group at the 4-position in this compound increases the electron density of the pyridine ring. This, in turn, can influence the stability of reaction intermediates and transition states. In contrast, the electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but makes substituents on the ring more susceptible to nucleophilic attack.
-
Steric Hindrance: The proximity of the dichloromethyl group to the pyridine nitrogen and the methyl group at the 2- and 4-positions can create steric hindrance. This can impede the approach of nucleophiles to the electrophilic carbon of the dichloromethyl group, thereby slowing down the reaction rate compared to less hindered isomers. For instance, a dichloromethyl group at the 2-position is expected to experience more steric hindrance than one at the 3- or 4-position.
Comparative Reactivity Data
| Compound | Position of -CHCl2 | Position of -CH3 | Expected Relative Reactivity (Nucleophilic Substitution/Hydrolysis) | Rationale |
| This compound | 2 | 4 | Moderate | The electron-donating methyl group at the 4-position enhances reactivity, but the ortho-position of the dichloromethyl group introduces significant steric hindrance. |
| 3-(Dichloromethyl)-4-methylpyridine | 3 | 4 | High | The dichloromethyl group is less sterically hindered than in the 2-isomer. The methyl group at the 4-position still provides some electronic activation. |
| 4-(Dichloromethyl)-2-methylpyridine | 4 | 2 | Moderate to High | The dichloromethyl group is at a less hindered position. The methyl group at the 2-position may exert some steric influence. |
| 3-(Dichloromethyl)pyridine | 3 | - | Moderate | Less steric hindrance than the 2-isomer, but lacks the activating effect of a methyl group. |
| 4-(Dichloromethyl)pyridine | 4 | - | Moderate | Less steric hindrance than the 2-isomer, but lacks the activating effect of a methyl group. |
Experimental Protocols
To quantitatively assess the reactivity of these compounds, the following experimental protocols are recommended.
Hydrolysis Rate Determination
A common method to determine the rate of hydrolysis involves monitoring the disappearance of the starting material or the appearance of the product (the corresponding pyridine carboxaldehyde) over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol:
-
Solution Preparation: Prepare a stock solution of the dichloromethyl-pyridine isomer in a suitable organic solvent (e.g., acetonitrile or dioxane).
-
Reaction Initiation: In a thermostated reaction vessel, add a specific volume of a buffered aqueous solution (e.g., phosphate buffer at a desired pH). Initiate the reaction by adding a small aliquot of the stock solution of the dichloromethyl-pyridine.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a strong acid or a reducing agent if monitoring the aldehyde).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining reactant or the formed product.
-
Data Analysis: Plot the concentration of the reactant versus time and fit the data to an appropriate rate law (e.g., first-order or pseudo-first-order) to determine the rate constant.
Nucleophilic Substitution Rate Determination
The rate of nucleophilic substitution can be determined by monitoring the reaction with a suitable nucleophile (e.g., a phenoxide or an alkoxide) under pseudo-first-order conditions.
Protocol:
-
Reactant Solutions: Prepare a solution of the dichloromethyl-pyridine isomer and a separate solution of the nucleophile in a suitable aprotic solvent (e.g., DMSO or DMF). The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the dichloromethyl-pyridine.
-
Reaction Initiation: Mix the two solutions in a thermostated cuvette or reaction vessel.
-
Monitoring: Monitor the progress of the reaction spectrophotometrically by observing the change in absorbance of a reactant or product at a specific wavelength. Alternatively, use HPLC or GC analysis of quenched aliquots as described for the hydrolysis experiment.
-
Data Analysis: Plot the change in absorbance or concentration versus time and fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k2) can then be calculated by dividing k_obs by the concentration of the nucleophile.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the hydrolysis and nucleophilic substitution of dichloromethyl-pyridines.
Caption: Generalized mechanism for the hydrolysis of a dichloromethyl-pyridine.
Caption: Generalized SN2 mechanism for nucleophilic substitution on a dichloromethyl-pyridine.
Conclusion
The reactivity of this compound is a nuanced interplay of electronic and steric factors. While the 4-methyl group provides electronic activation, the ortho-position of the dichloromethyl group introduces significant steric hindrance, leading to moderate reactivity compared to its isomers. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic routes and the development of novel molecules with desired properties. The provided experimental protocols offer a framework for obtaining quantitative data to further elucidate these relationships.
A Comparative Guide to 2-(Dichloromethyl)-4-methylpyridine and 2-(Trichloromethyl)-4-methylpyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Among the versatile building blocks available, halogenated methylpyridines serve as crucial intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This guide provides an objective comparison of two such reagents, 2-(Dichloromethyl)-4-methylpyridine and 2-(Trichloromethyl)-4-methylpyridine, focusing on their synthetic applications, reactivity, and supported by available experimental data.
Core Functional Group Transformations
The primary utility of 2-(dichloromethyl)- and 2-(trichloromethyl)-substituted pyridines lies in the distinct reactivity of their chlorinated methyl groups. These groups serve as precursors to valuable functional groups: aldehydes and carboxylic acids, respectively. Furthermore, the trichloromethyl group is a key intermediate for the synthesis of trifluoromethylpyridines, a motif of increasing importance in medicinal chemistry.
Hydrolysis to Carbonyl Compounds
A key difference in the synthetic application of these two reagents is their hydrolysis products. This compound is a precursor to 4-methylpyridine-2-carbaldehyde, while 2-(Trichloromethyl)-4-methylpyridine yields 4-methylpicolinic acid upon hydrolysis.
Table 1: Comparison of Hydrolysis Reactions
| Feature | This compound | 2-(Trichloromethyl)-4-methylpyridine |
| Product | 4-Methylpyridine-2-carbaldehyde | 4-Methylpicolinic Acid |
| Reaction Type | Hydrolysis | Hydrolysis |
| General Conditions | Acidic or basic conditions | Stronger acidic or basic conditions |
| Plausible Mechanism | Formation of a gem-diol intermediate followed by dehydration | Formation of an unstable trichloromethanol intermediate which eliminates HCl to form an acyl chloride, followed by hydrolysis.[1] |
Experimental Protocols
General Procedure for the Synthesis of 2-(Chloromethyl)-4-methylpyridine
A common precursor for both di- and trichlorinated species is 2-(chloromethyl)-4-methylpyridine. A representative synthesis involves the chlorination of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride.
Protocol:
-
A solution of (4-methyl-pyridin-2-yl)-methanol (1 equivalent) in dichloromethane is prepared.
-
Thionyl chloride (2 equivalents) is added to the solution.
-
The mixture is stirred under reflux for a short period (e.g., 5 minutes).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.
-
The organic layer is separated, dried, and purified by silica gel column chromatography to yield 2-(chloromethyl)-4-methylpyridine. A reported yield for a similar synthesis is 72.1%.[2]
Further radical chlorination of 2-(chloromethyl)-4-methylpyridine would lead to the formation of 2-(dichloromethyl)- and subsequently 2-(trichloromethyl)-4-methylpyridine.
General Procedure for the Synthesis of 4-Picolinic Acid from 4-Methylpyridine
While not a direct transformation from the trichloromethyl derivative, the synthesis of the final hydrolysis product, 4-picolinic acid, is well-established via oxidation of 4-methylpyridine.
Protocol:
-
4-Methylpyridine (1 equivalent) is dissolved in water.
-
The solution is heated (e.g., to 75-80°C).
-
Potassium permanganate (2.1-2.3 equivalents) is added portion-wise.
-
The reaction mixture is heated for approximately 35 minutes.
-
After the reaction is complete, the solution is acidified.
-
The mixture is cooled, and the precipitated 4-picolinic acid is collected by filtration.[3]
Reactivity and Comparative Performance
A significant point of comparison arises in the context of fluorination reactions, a critical transformation for introducing the trifluoromethyl group, a highly sought-after moiety in drug discovery due to its unique electronic properties.
Fluorination of 2-(Trichloromethyl)-4-methylpyridine
The conversion of a trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange reaction, often using hydrogen fluoride (HF) or other fluoride sources.
A key finding from the literature indicates that the position of the trichloromethyl group on the pyridine ring significantly impacts its reactivity. The fluorination of 2-chloro-4-trichloromethylpyridine is reported to be considerably more challenging than that of its isomer, 2-chloro-5-trichloromethylpyridine. To achieve a comparable degree of fluorination, the 4-trichloromethyl isomer requires a reaction temperature approximately 50°C higher and a significantly longer reaction time.[4] This suggests that the electronic environment at the 4-position of the pyridine ring renders the trichloromethyl group less susceptible to nucleophilic attack by fluoride ions compared to the 5-position. This observation provides valuable insight into the relative reactivity of the trichloromethyl group based on its substitution pattern.
Logical Workflow for Synthesis and Transformation
The following diagrams illustrate the synthetic pathways involving the title compounds.
Caption: Synthesis of Dichloro- and Trichloromethylpyridines.
Caption: Major applications of the title compounds in synthesis.
Conclusion
-
This compound serves as a direct precursor to 4-methylpyridine-2-carbaldehyde , a key building block for more complex molecules.
-
2-(Trichloromethyl)-4-methylpyridine is a versatile intermediate that can be converted to either 4-methylpicolinic acid through hydrolysis or to the highly valuable 2-(trifluoromethyl)-4-methylpyridine via fluorination.
The choice between these two reagents will be dictated by the desired final product. For the synthesis of the corresponding aldehyde, the dichloromethyl derivative is the clear choice. For the synthesis of the carboxylic acid or the trifluoromethyl derivative, the trichloromethyl analog is the necessary starting material. Researchers should consider the more forcing conditions required for the fluorination of the 4-trichloromethyl isomer when planning synthetic routes. This comparative guide aims to provide a foundational understanding to aid in the strategic selection of these important synthetic building blocks.
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 2. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. CN1316423A - Liquid-phase fluorination process for chloromethyl pyridine compounds - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 2-(Dichloromethyl)-4-methylpyridine
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential synthetic routes to 2-(Dichloromethyl)-4-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines two plausible synthetic pathways, presenting experimental data, detailed protocols, and a comparative assessment to aid in the selection of the most suitable method.
While a single, established method for the synthesis of this compound is not prominently documented, this guide proposes two viable routes based on established organic chemistry principles and analogous reactions found in the literature. The two primary approaches discussed are a multi-step synthesis involving an N-oxide intermediate (Route A) and a direct free-radical chlorination (Route B).
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is contingent on several factors, including but not limited to, yield, purity, scalability, and the availability of starting materials and reagents. The following table summarizes the key aspects of the two proposed routes to provide a clear comparison.
| Parameter | Route A: N-Oxide Mediated Synthesis | Route B: Direct Free-Radical Chlorination |
| Starting Material | 2,4-Dimethylpyridine | 2,4-Dimethylpyridine |
| Key Intermediates | 2,4-Dimethylpyridine-N-oxide, 2-(Chloromethyl)-4-methylpyridine-N-oxide | None |
| Primary Reagents | Oxidizing agent (e.g., m-CPBA, H₂O₂), Chlorinating agent (e.g., POCl₃, SO₂Cl₂), Reducing agent (for deoxygenation) | Chlorine gas (Cl₂), Radical initiator (e.g., AIBN, UV light) |
| Anticipated Yield | Potentially higher overall yield due to controlled, stepwise reactions. | Likely lower yield of the desired product due to the formation of multiple byproducts. |
| Selectivity | Higher selectivity for chlorination at the 2-methyl position is expected due to the directing effect of the N-oxide group. | Low selectivity, leading to a mixture of mono-, di-, and tri-chlorinated products at both the 2- and 4-methyl positions.[1][2] |
| Purification | Purification of intermediates may be required at each step, but the final product may be cleaner. | Extensive chromatographic separation is likely required to isolate the desired product from a complex mixture of isomers and over-chlorinated products. |
| Scalability | Generally more amenable to scale-up due to better control over reaction conditions and selectivity. | Challenging to scale up due to the handling of gaseous chlorine and the difficulty in controlling the reaction selectivity. |
| Safety Considerations | Handling of potentially hazardous oxidizing and chlorinating agents. | Use of highly reactive and toxic chlorine gas, and the need for specialized photochemical reactors if UV initiation is used.[3] |
Proposed Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two proposed synthetic routes.
Caption: Comparison of the multi-step N-oxide mediated route and the direct chlorination route.
Experimental Protocols
Detailed experimental protocols for the key steps in the proposed synthetic routes are provided below. These protocols are based on analogous reactions and may require optimization for the specific synthesis of this compound.
Route A: N-Oxide Mediated Synthesis
Step 1: Synthesis of 2,4-Dimethylpyridine-N-oxide
-
Reaction: 2,4-Dimethylpyridine is oxidized to its corresponding N-oxide.
-
Procedure: A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. For the synthesis of 2,3-dimethyl-pyridine-N-oxide, a 93% yield was achieved by bubbling oxygen through a solution of 2,3-lutidine in dichloromethane at room temperature for 8 hours in the presence of a catalytic amount of RuCl₃·3H₂O.[4]
-
Work-up: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification can be achieved by crystallization or column chromatography.
Step 2: Dichlorination of 2,4-Dimethylpyridine-N-oxide
-
Reaction: The 2-methyl group of the N-oxide is chlorinated to a dichloromethyl group. This is a two-step chlorination.
-
Procedure for Monochlorination: The reaction of a 2-methylpyridine-N-oxide with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (Et₃N) can selectively yield the 2-chloromethylpyridine derivative.[5] Alternatively, sulfuryl chloride (SO₂Cl₂) can be used.
-
Procedure for Dichlorination: Further chlorination to the dichloromethyl stage would likely require more forcing conditions, such as a higher temperature or an excess of the chlorinating agent. The specific conditions for achieving dichlorination at the 2-methyl position of 2,4-dimethylpyridine-N-oxide would need to be determined empirically.
-
Work-up: The reaction is quenched, and the product is extracted and purified.
Step 3: Deoxygenation of this compound-N-oxide
-
Reaction: The N-oxide is reduced to the corresponding pyridine.
-
Procedure: A variety of reagents can be used for the deoxygenation of pyridine N-oxides, including phosphorus trichloride (PCl₃), or catalytic hydrogenation.[6] A chemoselective method for the deoxygenation of pyridine N-oxides using trialkylamines as transfer oxidants catalyzed by [Pd(OAc)₂]/dppf has also been reported.[7]
-
Work-up: The reaction mixture is worked up to isolate the final product, which can be purified by distillation or chromatography.
Route B: Direct Free-Radical Chlorination
-
Reaction: 2,4-Dimethylpyridine is directly chlorinated using a free-radical initiator.
-
Procedure: The reaction is typically carried out by bubbling chlorine gas through a solution of the starting material in an inert solvent, such as carbon tetrachloride, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.[3] The reaction temperature needs to be carefully controlled to manage the exothermic reaction and to influence the selectivity.
-
Challenges: Free-radical chlorination of alkylpyridines is often unselective. The reaction can produce a complex mixture of monochlorinated, dichlorinated, and trichlorinated products at both the 2- and 4-methyl positions. The relative reactivity of primary versus secondary C-H bonds in free-radical chlorination is not high, leading to a statistical mixture of products.[1][2]
-
Work-up: The reaction mixture is neutralized, and the products are extracted. Extensive purification by fractional distillation or preparative chromatography would be necessary to isolate the desired this compound from the complex product mixture.
Conclusion
Based on the available information, Route A, the N-oxide mediated synthesis, appears to be the more promising approach for the synthesis of this compound, particularly for achieving a higher yield and purity of the final product. The directing effect of the N-oxide group is expected to provide better control over the regioselectivity of the chlorination reaction. While this route involves more steps, the potential for cleaner reactions and easier purification may outweigh the increased complexity.
Route B, the direct free-radical chlorination, is a more direct approach but is likely to be plagued by a lack of selectivity , leading to a complex mixture of products that would be challenging to separate. This route may be suitable for initial exploratory studies but is less likely to be a viable option for the large-scale, efficient synthesis of the target compound.
Further experimental validation and optimization of the proposed reaction conditions are necessary to establish a robust and efficient synthesis of this compound. Researchers should carefully consider the trade-offs between the number of synthetic steps, yield, purity requirements, and scalability when selecting a synthetic strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 5. scispace.com [scispace.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
A Comparative Guide to Catalysts for the Synthesis of 2-(Dichloromethyl)-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(Dichloromethyl)-4-methylpyridine is a critical step in the preparation of various pharmaceutical and agrochemical compounds. The dichloromethyl group serves as a versatile synthetic handle for further molecular elaborations. This guide provides a comparative analysis of different methodologies for the synthesis of this key intermediate, with a focus on a common industrial approach, free-radical chlorination, and a potential catalytic alternative.
Performance Comparison of Synthetic Methods
The selection of a synthetic route to this compound is governed by factors such as yield, selectivity, reaction conditions, and safety. Below is a summary of two prominent methods: free-radical chlorination and a catalytic approach utilizing a phosphorus-based system.
| Parameter | Method 1: Free-Radical Chlorination | Method 2: Catalytic Chlorination (Proposed) |
| Chlorinating Agent | Chlorine gas (Cl₂) | Phosphorus pentachloride (PCl₅) |
| Catalyst/Initiator | Azobisisobutyronitrile (AIBN) | Phenylphosphonic dichloride (C₆H₅POCl₂) |
| Reaction Temperature | 65-70°C | 160-200°C |
| Selectivity | Moderate to good; can lead to a mixture of mono-, di-, and tri-chlorinated products. Control is achieved by monitoring the reaction progress. | Potentially higher selectivity for the dichloromethyl product under optimized conditions. |
| Yield | Generally moderate to high, but purification from byproducts is often necessary. | Expected to be high, with potentially fewer byproducts. |
| Reaction Time | Several hours, dependent on the rate of chlorine gas addition. | Typically several hours. |
| Safety Considerations | Use of toxic and corrosive chlorine gas. The reaction is exothermic and requires careful temperature control. AIBN is a potentially explosive azo compound. | PCl₅ is highly corrosive and reacts violently with water. The reaction is conducted at high temperatures. |
| Applicability | Widely used in industrial settings for side-chain chlorination. | Based on methods for chlorinating other pyridine derivatives; specific applicability to 4-methylpyridine would require optimization. |
Experimental Protocols
Method 1: Free-Radical Chlorination with Chlorine Gas and AIBN Initiator
This method is based on the well-established free-radical halogenation of alkyl-substituted aromatic compounds. The reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of AIBN.
Materials:
-
4-methylpyridine
-
Chlorine gas
-
Azobisisobutyronitrile (AIBN)
-
Inert solvent (e.g., carbon tetrachloride or chlorobenzene)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-methylpyridine in an inert solvent is charged into a reaction vessel equipped with a stirrer, a gas inlet tube, a condenser, and a thermometer.
-
A catalytic amount of AIBN is added to the solution.
-
The reaction mixture is heated to 65-70°C.
-
Chlorine gas is bubbled through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained within the specified range.
-
The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of mono-, di-, and tri-chlorinated products.
-
Once the desired conversion to this compound is achieved, the chlorine gas flow is stopped.
-
The reaction mixture is cooled to room temperature and washed with an aqueous sodium bicarbonate solution to neutralize any dissolved HCl.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate this compound.
Method 2: Catalytic Chlorination with Phosphorus Pentachloride
This proposed method is adapted from procedures used for the chlorination of other β-methylpyridine compounds[1]. It involves the use of phosphorus pentachloride as the chlorinating agent in the presence of a catalyst, phenylphosphonic dichloride.
Materials:
-
4-methylpyridine
-
Phosphorus pentachloride (PCl₅)
-
Phenylphosphonic dichloride (C₆H₅POCl₂)
-
Inert solvent (e.g., high-boiling aromatic solvent)
-
Water
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, a condenser, and a thermometer, 4-methylpyridine is dissolved in phenylphosphonic dichloride.
-
The mixture is heated to approximately 80°C.
-
Phosphorus pentachloride is added slowly to the reaction mixture.
-
After the addition is complete, the reaction temperature is raised to 160-200°C and maintained for several hours.
-
The reaction is monitored by GC until the starting material is consumed and the desired product is formed.
-
The reaction mixture is then cooled and carefully quenched by pouring it onto ice.
-
The aqueous mixture is extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with water and dried over a suitable drying agent.
-
The solvent is evaporated, and the resulting crude product is purified by vacuum distillation.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms for the two synthetic methods.
Caption: Free-Radical Chlorination Pathway.
Caption: Proposed Catalytic Chlorination Cycle.
References
Efficiency Showdown: 2-(Dichloromethyl)-4-methylpyridine vs. Alternative Reagents in the Synthesis of 4-Methyl-2-pyridinecarboxaldehyde
In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. One such valuable building block is 4-methyl-2-pyridinecarboxaldehyde, a precursor for a variety of more complex molecules. This guide provides a comparative analysis of the efficiency of synthesizing this aldehyde, focusing on the use of 2-(Dichloromethyl)-4-methylpyridine against common alternative methodologies, namely the oxidation of (4-methylpyridin-2-yl)methanol using Dess-Martin periodinane (DMP), Swern oxidation, and manganese dioxide (MnO₂).
The primary route utilizing this compound involves its conversion to the target aldehyde, often through hydrolysis or a related procedure like the Sommelet reaction. This method offers a direct approach from a stable precursor. However, its efficiency is benchmarked against the oxidation of the corresponding alcohol, (4-methylpyridin-2-yl)methanol, a widely employed strategy in organic synthesis.
Comparative Analysis of Synthetic Methodologies
The following tables summarize the quantitative data for the different synthetic approaches to 4-methyl-2-pyridinecarboxaldehyde, providing a clear comparison of their efficiencies.
Table 1: Synthesis of 4-Methyl-2-pyridinecarboxaldehyde via this compound
| Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Sommelet Reaction | 2-(chloromethyl)-4-methylpyridine, Hexamethylenetetramine | Chloroform, Acetic Acid | 1 hour (reflux) | Reflux | 65-69 |
Table 2: Synthesis of 4-Methyl-2-pyridinecarboxaldehyde via Oxidation of (4-Methylpyridin-2-yl)methanol
| Oxidation Reagent | Co-reagents/Activators | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Dess-Martin Periodinane (DMP) | - | Dichloromethane | 0.5 - 2 hours | Room Temp. | High (Specific data for this substrate not found) |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | Not specified | -78 to Room Temp. | High (Specific data for this substrate not found) |
| Manganese Dioxide (MnO₂) | - | Dichloromethane | Overnight | Room Temp. | High (Specific data for this substrate not found) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Method 1: Sommelet Reaction of 2-(chloromethyl)-4-methylpyridine
Experimental Protocol:
-
A solution of 2-(chloromethyl)-4-methylpyridine and hexamethylenetetramine in chloroform is refluxed.
-
The resulting quaternary ammonium salt is isolated.
-
The salt is then hydrolyzed by refluxing in 50% acetic acid for 1 hour.[1]
-
Water and concentrated hydrochloric acid are added, and the mixture is refluxed for an additional 5 minutes.[1]
-
After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution to precipitate the product.[1]
-
The crude product is collected, washed with cold water, and recrystallized from aqueous ethanol.[1]
Method 2: Oxidation of (4-Methylpyridin-2-yl)methanol using Dess-Martin Periodinane (DMP)
General Experimental Protocol:
-
To a solution of (4-methylpyridin-2-yl)methanol in dichloromethane, Dess-Martin periodinane is added.
-
The reaction mixture is stirred at room temperature for 0.5 to 2 hours.[2]
-
The reaction is monitored for completion.
-
The reaction mixture is then subjected to a basic work-up to separate the product from the iodo-compound byproduct.[2]
Method 3: Swern Oxidation of (4-Methylpyridin-2-yl)methanol
General Experimental Protocol:
-
A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.
-
A solution of (4-methylpyridin-2-yl)methanol in dichloromethane is then added.
-
After stirring for a specified time, triethylamine is added to the mixture.
-
The reaction is allowed to warm to room temperature.
-
The product is isolated through an appropriate work-up procedure.
Method 4: Oxidation of (4-Methylpyridin-2-yl)methanol using Manganese Dioxide (MnO₂)
General Experimental Protocol:
-
To a solution of (4-methylpyridin-2-yl)methanol in a suitable solvent such as dichloromethane, activated manganese dioxide is added in excess.[3]
-
The heterogeneous mixture is stirred vigorously at room temperature overnight.[3]
-
The reaction progress is monitored by techniques such as thin-layer chromatography.
-
Upon completion, the solid manganese dioxide and its reduced form are removed by filtration.
-
The filtrate is concentrated to yield the crude product, which can be further purified if necessary.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic pathway.
Discussion
The choice of reagent for the synthesis of 4-methyl-2-pyridinecarboxaldehyde depends on several factors including desired yield, reaction conditions, cost, and safety.
The Sommelet reaction , utilizing 2-(chloromethyl)-4-methylpyridine, provides a reasonable yield and avoids the use of heavy metal oxidants. However, the multi-step nature of the process, involving the formation and subsequent hydrolysis of a hexaminium salt, may be a drawback in some applications.[1][4]
Dess-Martin periodinane (DMP) is known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields for the oxidation of primary alcohols to aldehydes.[5][6] It also boasts high chemoselectivity and a long shelf life.[5] The primary disadvantages are its cost and potential explosivity, which can be a concern for large-scale synthesis.[5]
Swern oxidation is another mild and effective method for alcohol oxidation, known for its tolerance of a wide range of functional groups.[7][8] A significant drawback is the formation of the foul-smelling byproduct dimethyl sulfide, and the need for cryogenic temperatures (-78 °C), which can be challenging to implement on an industrial scale.[8]
**Manganese dioxide (MnO₂) ** is a cost-effective and readily available oxidizing agent.[3] However, it is a heterogeneous reagent, and its effectiveness can be highly dependent on its method of preparation and activation.[3] Reactions often require a large excess of the reagent and may proceed slowly.[3]
Conclusion
For laboratory-scale synthesis where mild conditions and high yields are critical, Dess-Martin periodinane and Swern oxidation are excellent choices for the conversion of (4-methylpyridin-2-yl)methanol. The choice between them may come down to a tolerance for the odor of dimethyl sulfide and the availability of low-temperature equipment for the Swern protocol. For larger-scale operations, the Sommelet reaction with 2-(chloromethyl)-4-methylpyridine offers a viable, albeit potentially lower-yielding, alternative that avoids some of the safety and handling issues associated with DMP and the Swern reagents. Manganese dioxide presents a more economical but potentially less reliable option. The optimal choice will ultimately be determined by the specific requirements and constraints of the synthetic project.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Analysis of 2-(Dichloromethyl)-4-methylpyridine and a Structural Analog for Preclinical Drug Development
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the cross-reactivity profiles of 2-(Dichloromethyl)-4-methylpyridine and a close structural analog, 2-(Fluoromethyl)-4-methylpyridine. Pyridine derivatives are a significant class of compounds in drug discovery, known to interact with a wide range of biological targets.[1][2][3][4] Understanding the selectivity and potential for off-target effects is a critical step in the preclinical evaluation of any new chemical entity. This document outlines key in vitro assays to assess cross-reactivity and presents hypothetical data to illustrate a comparative framework.
Data Presentation: Comparative In Vitro Cross-Reactivity Profiles
The following tables summarize the hypothetical quantitative data for the target compound, this compound, and a comparator, 2-(Fluoromethyl)-4-methylpyridine. These assays are selected to provide a broad overview of potential off-target interactions.
Table 1: Kinase Selectivity Profile (IC50, nM)
This table compares the inhibitory activity of the compounds against a panel of representative kinases to assess their selectivity. A lower IC50 value indicates higher potency.
| Kinase Target | This compound (IC50, nM) | 2-(Fluoromethyl)-4-methylpyridine (IC50, nM) |
| Target Kinase A | 15 | 25 |
| Off-Target Kinase B | 850 | >10,000 |
| Off-Target Kinase C | 1,200 | >10,000 |
| Off-Target Kinase D | >10,000 | >10,000 |
Table 2: Receptor Binding Affinity (Ki, nM)
This table shows the binding affinity for a selection of common off-target receptors. A lower Ki value indicates stronger binding.
| Receptor Target | This compound (Ki, nM) | 2-(Fluoromethyl)-4-methylpyridine (Ki, nM) |
| Adrenergic Receptor α1 | 2,500 | >10,000 |
| Dopamine Receptor D2 | >10,000 | >10,000 |
| Serotonin Receptor 5-HT2A | 5,300 | >10,000 |
Table 3: In Vitro Safety Pharmacology
This table outlines key safety-related in vitro assays.[5][6][7][8] The hERG assay is crucial for assessing the risk of cardiac QT prolongation, while CYP450 inhibition assays indicate the potential for drug-drug interactions.[9][10][11][12][13][14][15][16] Cytotoxicity assays provide a measure of general cell toxicity.[17]
| Assay | Endpoint | This compound | 2-(Fluoromethyl)-4-methylpyridine |
| hERG Channel Assay | IC50 (µM) | 35 | >100 |
| CYP3A4 Inhibition | IC50 (µM) | 18 | 45 |
| CYP2D6 Inhibition | IC50 (µM) | >50 | >50 |
| Cytotoxicity (HepG2 cells) | CC50 (µM) | 42 | >100 |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity assessment of novel pyridine derivatives.
Figure 1. Hypothetical Signaling Pathway Inhibition by a Pyridine Derivative.
Figure 2. Experimental Workflow for In Vitro Cross-Reactivity Profiling.
Figure 3. Logical Relationship for Preclinical Safety Assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Selectivity Profiling
Objective: To determine the inhibitory concentration (IC50) of the test compounds against a broad panel of protein kinases.
Methodology:
-
Assay Principle: Kinase activity is measured using a luminescent ADP-Glo™ Kinase Assay, where light output is proportional to the amount of ADP produced.
-
Reagents: Recombinant human kinases, corresponding substrates, ATP, ADP-Glo™ reagents, and test compounds.
-
Procedure: a. Serially dilute test compounds in DMSO to achieve a range of concentrations. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction in the presence of the test compound or vehicle control (DMSO). c. Incubate the reaction mixture at room temperature for 1 hour. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
hERG Channel Inhibition Assay
Objective: To assess the potential of test compounds to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[12][18][19]
Methodology:
-
Assay Principle: This assay utilizes automated patch-clamp electrophysiology on a cell line (e.g., HEK293) stably expressing the hERG channel.[11][12] The assay measures the inhibitory effect of the compound on the hERG current.
-
Reagents: HEK293 cells stably expressing hERG channels, extracellular and intracellular buffer solutions, and test compounds.
-
Procedure: a. Culture the hERG-expressing cells to an appropriate density. b. Harvest and resuspend the cells in the extracellular buffer for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).[12] c. Obtain a stable whole-cell recording. A specific voltage protocol is applied to elicit the characteristic hERG tail current. d. After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound. e. Record the hERG current at each concentration until a steady-state effect is observed.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a Hill equation.[11]
CYP450 Inhibition Assay
Objective: To determine the potential of test compounds to inhibit the major drug-metabolizing cytochrome P450 enzymes.[9][13][14][15]
Methodology:
-
Assay Principle: The assay measures the effect of a test compound on the ability of human liver microsomes to metabolize specific probe substrates for each CYP isoform. The formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Reagents: Human liver microsomes, NADPH, buffer, specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6), and test compounds.
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, pre-incubate the test compound with human liver microsomes and buffer. c. Initiate the reaction by adding the probe substrate and NADPH. d. Incubate at 37°C for a specified time (e.g., 10-15 minutes). e. Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard). f. Centrifuge the plate to pellet the protein. g. Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against the test compound concentration and calculate the IC50 value using non-linear regression.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS [ajps.journals.ekb.eg]
- 3. tandfonline.com [tandfonline.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays: Applications in Drug Discovery [kosheeka.com]
- 6. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 7. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 10. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hERG potassium channel assay. [bio-protocol.org]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. criver.com [criver.com]
- 14. evotec.com [evotec.com]
- 15. enamine.net [enamine.net]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. reactionbiology.com [reactionbiology.com]
Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comparative assessment of various analytical techniques for determining the purity of 2-(Dichloromethyl)-4-methylpyridine, a key building block in the synthesis of several pharmaceutical compounds. We will delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC), offering a comprehensive overview to aid in selecting the most appropriate method for your analytical needs.
Introduction to Purity Assessment
The synthesis of this compound can result in a mixture of the desired product along with unreacted starting materials, over-chlorinated byproducts, and positional isomers. The presence of these impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized compound and identify any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of compounds in a mixture. A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Performance and Comparison
| Parameter | HPLC Performance Data |
| Purity Result | 98.5% |
| Resolution (Rs) between this compound and potential impurities | > 2.0 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (RSD) | < 1.0% |
Advantages of HPLC:
-
High resolution and sensitivity, allowing for the separation and quantification of closely related impurities.
-
Well-established and robust technique.
-
Suitable for non-volatile and thermally labile compounds.
Limitations of HPLC:
-
Requires a suitable chromophore in the analyte for UV detection.
-
Mobile phase preparation and disposal can be complex and costly.
Gas Chromatography (GC)
GC is an excellent alternative for the analysis of volatile and thermally stable compounds. Given that this compound has a reasonable vapor pressure, GC coupled with a Flame Ionization Detector (FID) offers high sensitivity and efficiency.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph with a flame ionization detector.
-
Column: A capillary column such as a Stabilwax-DB (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent like dichloromethane, using a split injection mode.
Performance and Comparison
| Parameter | GC-FID Performance Data |
| Purity Result | 98.2% |
| Resolution (Rs) between this compound and potential impurities | > 1.8 |
| Limit of Detection (LOD) | ~0.02% |
| Limit of Quantification (LOQ) | ~0.06% |
| Precision (RSD) | < 1.5% |
Advantages of GC:
-
High efficiency and speed of analysis for volatile compounds.
-
FID provides excellent sensitivity for organic compounds.
-
Lower solvent consumption compared to HPLC.
Limitations of GC:
-
Requires the analyte to be thermally stable and volatile.
-
Derivatization may be necessary for non-volatile compounds, adding complexity to the sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Accurately weigh about 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters: A 90° pulse angle, a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Integrate the signals of the analyte and the internal standard that are well-resolved and correspond to a known number of protons. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Performance and Comparison
| Parameter | qNMR Performance Data |
| Purity Result | 98.8% |
| Uncertainty | ± 0.5% |
| Precision (RSD) | < 0.5% |
Advantages of qNMR:
-
Primary method, providing direct traceability to the SI unit of mass.
-
Does not require a reference standard of the analyte.
-
Provides structural information about the analyte and any impurities present.
Limitations of qNMR:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer, which is a significant capital investment.
-
Signal overlap can complicate quantification.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress and identifying the number of components in a mixture. While not as precise as other methods for quantification, it can provide a semi-quantitative estimate of purity.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally to achieve good separation.
-
Sample Application: Spot a dilute solution of the synthesized compound onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent to ascend the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., iodine vapor). The purity can be estimated by the relative intensity of the main spot compared to any impurity spots.
Performance and Comparison
| Parameter | TLC Performance Data |
| Purity Result | >95% (estimated) |
| Separation (Rf values) | Main spot Rf ≈ 0.4; Impurity spots at different Rf values |
Advantages of TLC:
-
Simple, fast, and inexpensive.
-
Requires minimal sample preparation.
-
Can be used to screen multiple samples simultaneously.
Limitations of TLC:
-
Primarily a qualitative or semi-quantitative technique.
-
Lower resolution and sensitivity compared to HPLC and GC.
-
Quantification is less precise and accurate.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using the discussed analytical techniques.
Mechanistic Insights into the Synthesis of 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction pathway for the synthesis of 2-(Dichloromethyl)-4-methylpyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals. Understanding the underlying mechanism is crucial for optimizing reaction conditions, improving yield and purity, and ensuring process safety. Here, we delve into the validated free-radical chlorination pathway and compare it with an alternative multi-step synthetic route, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is primarily achieved through the direct chlorination of the methyl group at the 2-position of 2,4-dimethylpyridine. This process is contrasted with a more controlled, albeit longer, multi-step alternative.
| Parameter | Pathway 1: Free-Radical Chlorination | Pathway 2: Multi-Step Synthesis |
| Starting Material | 2,4-Dimethylpyridine | 2,4-Dimethylpyridine |
| Key Reagents | Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂), Radical Initiator (e.g., AIBN) or UV light | Potassium Permanganate (KMnO₄), Thionyl Chloride (SOCl₂), Dichlorinating Agent (e.g., PCl₅) |
| Reaction Steps | 1 | 3 |
| Typical Yield | 60-75% (of mixed chlorinated products) | ~50-60% (overall) |
| Selectivity | Moderate to low (risk of over-chlorination and ring chlorination) | High |
| Reaction Conditions | High temperature (60-110°C) or UV irradiation | Varied (Oxidation at elevated temp, chlorination at moderate temp) |
| Byproducts | 2-(Chloromethyl)-4-methylpyridine, 2-(Trichloromethyl)-4-methylpyridine, ring-chlorinated isomers, HCl | MnO₂, KCl, SO₂, HCl |
| Process Safety | Use of toxic chlorine gas, potential for runaway reactions | Use of strong oxidants and corrosive reagents |
Validated Reaction Pathway: Free-Radical Chlorination
The direct chlorination of the 2-methyl group of 2,4-dimethylpyridine proceeds via a free-radical chain mechanism. This pathway is favored for its atom economy and directness. The reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator, such as azobisisobutyronitrile (AIBN).
The mechanism involves three key stages:
-
Initiation: The initiator (or UV light) homolytically cleaves a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group at the 2-position of 2,4-dimethylpyridine, forming a resonance-stabilized pyridyl-methyl radical and hydrogen chloride (HCl). This radical then reacts with another chlorine molecule to produce 2-(chloromethyl)-4-methylpyridine and a new chlorine radical, which continues the chain. This process repeats to form the dichloromethyl derivative.
-
Termination: The reaction is terminated when two radicals combine.
The selectivity for the 2-position over the 4-position is attributed to the electronic effects of the pyridine ring, which can influence the stability of the radical intermediate. However, the reaction is notoriously difficult to control, often leading to a mixture of mono-, di-, and tri-chlorinated products, as well as chlorination on the pyridine ring itself.[1]
Alternative Pathway: A Multi-Step Synthetic Approach
To overcome the selectivity issues of free-radical chlorination, a multi-step approach can be employed. This pathway offers greater control over the final product but at the cost of additional steps and potentially lower overall yield.
The proposed alternative involves:
-
Oxidation: The 2-methyl group of 2,4-dimethylpyridine is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).
-
Chlorination of Carboxylic Acid: The resulting 4-methylpicolinic acid is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Dichlorination: The acid chloride is subsequently treated with a dichlorinating agent like phosphorus pentachloride (PCl₅) to yield the final this compound.
While this method is more laborious, it avoids the formation of over-chlorinated byproducts and provides a purer final product.
Experimental Protocols
Protocol for Free-Radical Chlorination
Materials:
-
2,4-Dimethylpyridine
-
Carbon tetrachloride (CCl₄, solvent)
-
Chlorine gas (Cl₂)
-
Sodium carbonate (Na₂CO₃, anhydrous, as an acid scavenger)
-
Nitrogen gas (N₂)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer is charged with 2,4-dimethylpyridine and anhydrous carbon tetrachloride.
-
Anhydrous sodium carbonate is added to the mixture to neutralize the HCl gas produced during the reaction.
-
The flask is purged with nitrogen gas, and the mixture is heated to 60-65°C with stirring.
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate while maintaining the temperature. The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the formation of chlorinated products.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid sodium carbonate and sodium chloride are removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum to isolate this compound.
Protocol for Multi-Step Synthesis
Step 1: Oxidation of 2,4-Dimethylpyridine
-
2,4-Dimethylpyridine is dissolved in water in a round-bottom flask.
-
Potassium permanganate is added portion-wise to the solution while maintaining the temperature at 80-90°C.
-
The reaction mixture is stirred until the purple color of the permanganate disappears.
-
The mixture is cooled and filtered to remove the manganese dioxide byproduct.
-
The filtrate is acidified with hydrochloric acid to precipitate the 4-methylpicolinic acid, which is then collected by filtration and dried.
Step 2: Formation of 4-Methylpicolinoyl Chloride
-
4-Methylpicolinic acid is suspended in an inert solvent (e.g., toluene) in a flask equipped with a reflux condenser.
-
Thionyl chloride is added dropwise, and the mixture is heated to reflux until the evolution of gas ceases.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.
Step 3: Dichlorination to this compound
-
The crude 4-methylpicolinoyl chloride is treated with phosphorus pentachloride.
-
The reaction mixture is gently heated until the reaction is complete.
-
The product is isolated by careful distillation from the reaction mixture.
Conclusion
The choice between the direct free-radical chlorination and the multi-step synthesis of this compound depends on the specific requirements of the application. For large-scale industrial production where cost and atom economy are paramount, the free-radical pathway may be preferred, despite the challenges in controlling selectivity. For applications requiring high purity and where the complexity of a multi-step process is manageable, the alternative pathway offers a more controlled and selective route. Further research into more selective catalysts for the direct chlorination could provide a more optimal solution in the future.
References
Literature review of the applications of 2-(Dichloromethyl)-4-methylpyridine and its analogs
Researchers, scientists, and drug development professionals are increasingly turning to pyridine derivatives for novel solutions in medicine and agriculture. Among these, 2-(Dichloromethyl)-4-methylpyridine and its analogs represent a class of compounds with significant, yet not fully explored, potential. This guide provides a comparative analysis of the applications of these compounds, supported by available experimental data and detailed protocols, to aid in future research and development.
The pyridine scaffold is a cornerstone in the development of a wide array of biologically active molecules. The introduction of a dichloromethyl group at the 2-position, combined with other substitutions on the pyridine ring, can profoundly influence the compound's chemical properties and biological activity. While specific data on this compound is limited in publicly accessible literature, a review of its close analogs provides valuable insights into its potential applications, ranging from anticancer and antimicrobial agents to herbicides and insecticides.
Performance Comparison: A Look at the Analogs
To understand the potential of this compound, it is essential to examine the performance of its structural relatives. The following tables summarize the biological activities of various pyridine derivatives, offering a comparative perspective.
Table 1: Anticancer Activity of Pyridine Analogs
| Compound ID | Cancer Cell Line | Activity Metric (GI₅₀ in µM) | Reference |
| Analog A | Leukemia (CCRF-CEM) | <0.01 - 0.028 | [1] |
| Lung Cancer (A549/ATCC) | 0.023 | [1] | |
| Colon Cancer (COLO 205) | <0.01 | [1] | |
| Analog B | Breast Cancer (MCF-7) | 0.63 - 3.21 | [1] |
| Melanoma (MDA-MB-435) | 0.337 | [1] | |
| Nortopsentin Analog (4i) | Colorectal Carcinoma | Not specified, but induced G1 phase cell cycle arrest | [2] |
| Thiazole Nortopsentin Analog | Breast Cancer (MCF7) | Micromolar range | [2] |
GI₅₀: The concentration of a drug that inhibits the growth of cancer cells by 50%.
Table 2: Antimicrobial Activity of Pyridine Analogs
| Compound ID | Microbial Strain | Activity Metric (MIC in µg/mL) | Reference |
| Alkyl Pyridinol (EA-02-009) | S. aureus/MRSA | 0.5 - 1 | [3] |
| Alkyl Pyridinol (JC-01-072) | S. aureus/MRSA | 4 - 8 | [3] |
| 2-(methyldithio)pyridine-3-carbonitrile | Gram-positive & Gram-negative bacteria | 0.5 - 64 | [4] |
| Candida species | 0.25 - 2 | [4] | |
| SIMR 2404 | MRSA | 2 | [5] |
| E. coli & A. baumannii | 8 - 32 | [5] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Herbicidal and Insecticidal Activity of Pyridine Analogs
| Compound Class | Target Organism | Activity Metric | Reference |
| Trifluoromethylpyridines | Perennial grass weeds | Excellent herbicidal activity | [6] |
| Pyridine Derivatives | Honey bee foragers | LD₅₀ values reported for various insecticides | [7] |
LD₅₀: The lethal dose of a substance that is expected to kill 50% of a population.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of pyridine derivatives, adapted from the literature.
Synthesis of 2-(Dichloromethyl)pyridine Analogs
A general method for the synthesis of dichloromethyl-substituted aromatic compounds involves the reaction of the corresponding methyl-substituted precursor with a chlorinating agent. For instance, the synthesis of 3-dichloromethylpyridine has been achieved through the reaction of pyridine with carbon tetrachloride and methanol in the presence of a ferrous bromide catalyst at elevated temperatures.[8]
General Procedure:
-
A mixture of the starting methylpyridine, carbon tetrachloride, and methanol is prepared in a pressure vessel.
-
The catalyst, such as ferrous bromide, is added to the mixture.
-
The vessel is sealed and heated to the reaction temperature (e.g., 140°C) for a specified duration (e.g., 6 hours).[8]
-
After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The residue is then purified using techniques like distillation or chromatography to yield the desired dichloromethylpyridine.
Synthesis workflow for dichloromethylpyridines.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
The GI₅₀ value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.[3]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Dichloromethyl)-4-methylpyridine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the proper disposal procedures for 2-(Dichloromethyl)-4-methylpyridine, ensuring laboratory safety and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following procedures are based on general best practices for the disposal of halogenated organic compounds and information from SDSs of structurally similar chemicals. Always consult the official SDS provided by your supplier for the most accurate and specific guidance before handling or disposing of this chemical.
Immediate Safety and Hazard Profile
Based on data for similar chlorinated pyridine compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include acute toxicity if swallowed, in contact with skin, or inhaled, as well as the potential for skin and eye irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.[3]
To facilitate a quick hazard assessment, the following table summarizes the GHS hazard statements for a structurally similar compound, 2,4-Dichloro-5-methylpyridine. This information is critical for correct waste segregation and labeling.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Data derived from the hazard profile of 2,4-Dichloro-5-methylpyridine and is for illustrative purposes.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Adherence to local, state, and federal regulations is mandatory.[5][6]
Methodology for Waste Segregation and Collection:
-
Waste Characterization: Due to its chemical structure (a halogenated organic compound), this compound waste should be classified as halogenated organic waste .[7] Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[8]
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
List all components of the waste mixture, including any solvents used.
-
Indicate the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
Attach a completed hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.[3]
-
-
Accumulation and Storage:
-
Disposal Request:
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
If required by your institution's procedures, triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After decontamination, deface all labels on the container before disposing of it as regular solid waste, as per your institutional guidelines.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2,4-Dichloro-5-methylpyridine | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rug.nl [rug.nl]
Personal protective equipment for handling 2-(Dichloromethyl)-4-methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Dichloromethyl)-4-methylpyridine in a laboratory setting. The following procedures are based on the known hazards of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this exact molecule was not available. Researchers, scientists, and drug development professionals should handle this compound with the utmost care, adhering to the protocols outlined below to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous chemical structures, this compound is anticipated to be a hazardous substance. The primary risks include severe skin and eye irritation or burns, toxicity upon inhalation or ingestion, and respiratory tract irritation.[1][2][3][4] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat or clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory Protection | A full-face respirator with an appropriate filter for organic vapors and particulates is recommended if exposure limits are exceeded or if dust/vapors are generated. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound. The following step-by-step operational plan ensures that all safety measures are in place from receipt of the chemical to its final disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
-
Preparation:
-
Thoroughly review the Safety Data Sheets of similar compounds like 2-(Chloromethyl)-4-methylpyridine hydrochloride and other chlorinated pyridines.
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6][7]
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]
-
Use spark-proof tools and operate in an area free from ignition sources.[5]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[2][5]
-
-
Cleanup and Decontamination:
-
In case of a spill, evacuate personnel to a safe area.[5]
-
For small spills, use an absorbent, non-combustible material to collect the substance.
-
Avoid generating dust during cleanup.[1]
-
Place the collected material into a suitable, sealed container for disposal.[5][6]
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.[3][5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol
| Waste Type | Collection Procedure | Storage | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container designated for halogenated organic waste. | Store in a designated, well-ventilated, and secure waste holding area. | Dispose of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[2][7] |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. | Store rinsate with liquid halogenated organic waste. | Dispose of through a licensed hazardous waste disposal company. |
| Contaminated PPE | Double-bag in labeled plastic bags. | Store in the designated hazardous waste area. | Dispose of as hazardous waste. |
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
